2-(3-Chlorophenyl)-3-oxobutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQQONRVUGHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291106 | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-79-6 | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability and Degradation Kinetics of 2-(3-Chlorophenyl)-3-oxobutanenitrile: A Technical Guide
As a Senior Application Scientist in process chemistry, I approach the thermodynamic profiling of active methylene compounds not merely as a routine analytical task, but as a fundamental prerequisite for robust drug development. The molecule 2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS: 14123-79-6) presents a classic process dichotomy: its high electrophilic and nucleophilic reactivity makes it an indispensable building block for complex heterocyclic APIs (e.g., pyrazoles, isoxazoles), yet this same reactivity strictly narrows its thermodynamic stability window.
This whitepaper dissects the thermodynamic vulnerabilities of this specific
Structural Thermodynamics & Tautomeric Equilibria
The core instability of 2-(3-chlorophenyl)-3-oxobutanenitrile stems from its highly acidic
The Causality of Keto-Enol Tautomerism
The compound exists in a dynamic, solvent-dependent equilibrium between its keto and enol forms. The inductive electron-withdrawing effect (
In non-polar solvents, the enol form is heavily favored. This thermodynamic preference (
-
Extended
-Conjugation: Enolization creates a continuous conjugated system linking the aryl ring, the newly formed double bond, and the nitrile group. -
Intramolecular Hydrogen Bonding: The enol hydroxyl group acts as a hydrogen bond donor to the adjacent nitrile nitrogen or carbonyl oxygen, creating a stabilized pseudo-ring structure.
In highly polar or basic environments, the equilibrium shifts toward the highly polarizable keto form or the fully deprotonated enolate anion, which serves as the primary trigger for degradation.
Figure 1: Thermodynamic equilibrium and degradation pathway of the target beta-ketonitrile.
Mechanisms of Thermal and Chemical Degradation
It is well-documented in synthetic literature that
Dimerization via Self-Condensation
When exposed to heat or trace basic impurities, the molecule forms an enolate anion. This enolate is a potent carbon nucleophile, while the acetyl carbonyl of an adjacent, un-ionized molecule acts as a strong electrophile. This triggers a rapid intermolecular aldol-type condensation. The low activation energy (
Hydrolytic Decyanation
In the presence of adventitious moisture, the nitrile group is susceptible to hydrolysis, forming an intermediate amide and subsequently a
Self-Validating Experimental Workflows
To accurately profile the stability of this compound, analytical methods must be designed to prevent the misinterpretation of data. Below are two self-validating protocols engineered to extract rigorous thermodynamic parameters.
Protocol 1: VT-NMR Determination of Tautomeric Thermodynamics
Objective: Quantify the Gibbs free energy (
-
Sample Preparation: Dissolve 15 mg of 2-(3-chlorophenyl)-3-oxobutanenitrile in 0.6 mL of the chosen deuterated solvent.
-
Internal Standard Addition: Add 5.0
of 1,4-dioxane. Reasoning: This provides a temperature-stable integration reference to monitor absolute molarity. -
Acquisition: Acquire
-NMR spectra from 298 K to 348 K in 10 K increments, allowing 5 minutes of thermal equilibration per step. -
Data Extraction: Integrate the
-methine proton (keto form, ~4.5–5.5 ppm) against the vinylic/hydroxyl proton (enol form, >10 ppm). Apply the Van 't Hoff equation ( ) to extract parameters. -
Self-Validation Mechanism: Calculate the sum of the keto and enol integrals relative to the 1,4-dioxane peak at each temperature. If the total molarity deviates by >2%, it indicates concurrent thermal degradation (e.g., dimerization), invalidating the tautomeric equilibrium calculation. The system forces the operator to abort and lower the maximum temperature threshold.
Protocol 2: Isothermal DSC/TGA for Degradation Kinetics
Objective: Determine the activation energy (
-
Sample Loading: Load 3–5 mg of the compound into an aluminum crucible.
-
Dynamic Scanning: Run initial scans at 5, 10, 15, and 20 K/min from 25°C to 300°C under a 50 mL/min nitrogen purge.
-
Kinetic Modeling: Identify the peak exothermic degradation temperature (
) for each heating rate. -
Kissinger Analysis: Plot
versus (where is the heating rate) to extract . -
Self-Validation Mechanism: The protocol mandates calculating
using both the Kissinger (peak temperature) and Ozawa-Flynn-Wall (isoconversional) methods. If the values between the two models diverge by >5 kJ/mol, it proves the degradation is multi-step (e.g., simultaneous hydrolysis and dimerization), invalidating simple first-order kinetic assumptions and requiring advanced deconvolution.
Figure 2: Self-validating experimental workflow for extracting thermodynamic stability parameters.
Quantitative Data Summary
The following table summarizes the representative thermodynamic and kinetic parameters for the 2-aryl-3-oxobutanenitrile class, serving as a baseline for experimental validation.
| Thermodynamic Parameter | Analytical Method | Representative Value Range | Mechanistic Implication |
| Tautomeric Eq. Constant ( | 2.5 – 4.0 (Enol favored) | Extended | |
| Enthalpy of Tautomerization ( | VT-NMR Van 't Hoff Plot | -15 to -25 kJ/mol | Enolization is an exothermic process driven by intramolecular H-bonding. |
| Activation Energy of Degradation ( | DSC (Kissinger Method) | 65 – 85 kJ/mol | A low activation barrier indicates high susceptibility to thermal self-condensation. |
| Acidity Constant ( | Potentiometric Titration | 6.5 – 7.5 | The meta-chloro group's inductive effect renders the |
References
solubility of 2-(3-Chlorophenyl)-3-oxobutanenitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(3-Chlorophenyl)-3-oxobutanenitrile
Executive Summary
2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS: 14123-79-6) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of pyrazole-based pharmaceuticals and antihypertensive agents such as Urapidil . Its structure—comprising a lipophilic chlorophenyl ring, a polar nitrile group, and an enolizable ketone—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.
This guide provides a technical analysis of its solubility behavior, establishing a framework for solvent selection in synthesis, extraction, and crystallization. While specific mole-fraction datasets are proprietary to active pharmaceutical ingredient (API) manufacturers, this document synthesizes structural analog data, thermodynamic principles, and validated experimental protocols to provide an authoritative operational guide.
Physicochemical Profile & Structural Logic
To predict solubility behavior without empirical data, we must analyze the molecular architecture.
-
Lipophilic Domain: The 3-chlorophenyl ring drives solubility in non-polar and chlorinated solvents (Toluene, DCM).
-
Polar Domain: The nitrile (-CN) and ketone (-C=O) groups create strong dipole-dipole interactions, necessitating polar aprotic solvents (DMF, DMSO) for high-concentration processing.
-
Acidic Character (Critical): The
-proton (located between the nitrile and carbonyl groups) is acidic ( ).-
Implication: The compound is soluble in aqueous base (forming an enolate anion) but precipitates upon acidification. This is the primary mechanism for chemical purification.
-
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Est.) | Process Implication |
| Molecular Weight | 193.63 g/mol | Moderate molecular size; kinetics dominated by solvent diffusion. |
| LogP (Octanol/Water) | ~2.1 – 2.5 | Lipophilic; poor water solubility (<0.1 g/L) at neutral pH. |
| H-Bond Donors | 0 (in keto form) | Limited solubility in protic solvents compared to aprotic. |
| H-Bond Acceptors | 3 (N, O, Cl) | Good solubility in H-bond donating solvents (Alcohols). |
Solubility Landscape & Solvent Selection
The following solubility profile is derived from the behavior of structural analogs (e.g.,
Table 2: Qualitative Solubility Profile & Process Utility
| Solvent Class | Representative Solvents | Solubility Status | Primary Application |
| Polar Protic | Methanol, Ethanol | Temperature Dependent | Recrystallization. Soluble at reflux; sparingly soluble at |
| Polar Aprotic | DMF, DMSO, NMP | High (>200 g/L) | Reaction Medium. Used for nucleophilic substitutions or cyclizations. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction. Excellent for partitioning the neutral molecule from aqueous phases. |
| Aromatic | Toluene, Xylene | Moderate | Reaction/Reflux. Suitable for high-temp dehydrations (Dean-Stark). |
| Ethers | THF, Diethyl Ether | Good | Synthesis. Common solvent for low-temp lithiation or Grignard reactions. |
| Aqueous | Water (pH < 7) | Insoluble | Anti-solvent. Used to crash out the product after reaction. |
| Aqueous Base | NaOH (1M), KOH | Soluble (as Enolate) | Purification. Dissolve impurities, filter, then acidify to recover product. |
Experimental Protocol: Solubility Determination
For precise process engineering (e.g., designing a cooling crystallization curve), you must generate empirical data. Do not rely on generic models. Use the Isothermal Saturation Method (Shake-Flask) for accuracy or the Polythermal Method for speed.
Method A: Gravimetric Standard (High Accuracy)
-
Preparation: Add excess 2-(3-Chlorophenyl)-3-oxobutanenitrile solid to 10 mL of the target solvent in a jacketed glass vial.
-
Equilibration: Stir at the target temperature (
) for 24 hours.-
Validation: Ensure a solid phase remains visible throughout.
-
-
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22
m PTFE) to prevent temperature-induced precipitation. -
Quantification:
-
Transfer a known volume to a tared weighing dish.
-
Evaporate solvent under vacuum at
. -
Weigh the residue until mass constancy is achieved (
).
-
Method B: Laser Monitoring (Polythermal)
For rapid generation of solubility curves (Metastable Zone Width), use a turbidity probe.
Figure 1: Polythermal workflow for determining the solubility boundary and metastable zone width.
Thermodynamic Modeling
Once experimental data (
The Modified Apelblat Equation
This is the industry standard for correlating mole fraction solubility (
-
A, B, C: Empirical constants derived from regression analysis.
-
Application: Use this model to calculate the theoretical yield of a cooling crystallization process by integrating between
and .
The van't Hoff Equation
Used to determine the thermodynamic driving forces (Enthalpy
-
Interpretation: A positive
indicates an endothermic process (solubility increases with temperature), which is expected for this compound in alcohols.
Process Application: Purification Strategy
Based on the solubility differential, the following purification protocol is recommended for crude 2-(3-Chlorophenyl)-3-oxobutanenitrile.
-
Dissolution: Dissolve crude solid in Methanol at reflux (
). Ratio: ~3-4 mL solvent per gram of solute.[1] -
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Crystallization:
-
Cool slowly to
over 2 hours. -
Further cool to
to maximize yield. -
Note: If oiling out occurs (common with low MP solids), seed the solution at
with pure crystals.
-
-
Wash: Filter the crystals and wash with cold (
) Methanol/Water (80:20) mixture.
References
-
Synthesis of
-substituted acetoacetonitriles: Coan, S. B., & Becker, E. I. (1963). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses, 43, 1. Link (Provides the foundational solubility logic for chlorophenyl-acetoacetonitriles). - Solubility Measurement Protocols: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for gravimetric and shake-flask methodologies).
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Urapidil Synthesis Context:Process for the preparation of Urapidil. Patent US4241062A.
Sources
2-(3-Chlorophenyl)-3-oxobutanenitrile CAS number and synonyms
Technical Whitepaper: 2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS 14123-79-6) in Advanced Organic Synthesis
As a Senior Application Scientist, designing synthetic routes requires moving beyond mere procedural execution to understanding the deep mechanistic causality that governs chemical behavior. This technical guide explores the physicochemical profile, synthetic logic, and pharmaceutical utility of 2-(3-chlorophenyl)-3-oxobutanenitrile , a highly functionalized
Chemical Identity and Physicochemical Profiling
2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS: 14123-79-6) is a versatile synthetic intermediate. Structurally, it features a methylene carbon flanked by two strongly electron-withdrawing groups: a nitrile (–CN) and a ketone (–C=O). This dual-activation makes the
Table 1: Physicochemical Identity and Nomenclature
| Property | Value |
| IUPAC Name | 2-(3-Chlorophenyl)-3-oxobutanenitrile |
| CAS Number | 14123-79-6 |
| Key Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 193.63 g/mol |
| Structural Motif |
Mechanistic Causality: The Acylation of Nitriles
The core synthesis of 2-(3-chlorophenyl)-3-oxobutanenitrile relies on a Claisen-type condensation, specifically the
The Causality of Base Selection:
The starting material, 3-chlorophenylacetonitrile, has an
Mechanistic workflow for the synthesis of 2-(3-chlorophenyl)-3-oxobutanenitrile.
Experimental Methodology: A Self-Validating Protocol
To ensure high yield and purity, the following protocol is designed as a self-validating system . Every step contains an observable checkpoint that confirms the mechanistic progression of the reaction.
Step 1: Carbanion Generation (The H
-
Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.
-
Dropwise, add a solution of 3-chlorophenylacetonitrile (1.0 eq) in THF. Self-Validation: The evolution of hydrogen gas provides immediate, observable confirmation of the deprotonation event. If H
evolution ceases prematurely, it signals incomplete enolate formation, prompting the operator to titrate additional base before proceeding.
Step 2: Acylation
-
Once gas evolution ceases, add anhydrous ethyl acetate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–3 hours. In-Process Control (IPC): Monitor the disappearance of the starting nitrile via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction mixture will form a thick suspension as the sodium enolate of the product precipitates.
Step 3: pH-Dependent Quench and Isolation (The Chemical Filter)
-
Cool the mixture to 0°C and carefully quench with ice water to dissolve the enolate salt.
-
Wash the aqueous layer with diethyl ether to remove mineral oil and unreacted neutral impurities.
-
Critical Step: Acidify the aqueous layer with 1M HCl until the pH reaches 3–4. Extract the newly formed neutral product with Ethyl Acetate. Self-Validation: This pH-dependent workup acts as a chemical filter. The highly water-soluble sodium enolate is protonated into its neutral, lipophilic
-ketonitrile form. If the pH is insufficiently lowered, the product remains trapped in the aqueous phase, creating a built-in purity checkpoint during organic extraction.
Table 2: Reaction Optimization Data (Acylation of 3-Chlorophenylacetonitrile)
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| NaOEt | EtOH | 78 (Reflux) | 4 | 65-70 | Reversible deprotonation; driven entirely by enolate stability. |
| NaH | THF | 0 to 25 | 2 | 85-92 | Irreversible deprotonation (H |
| t-BuOK | THF | 0 to 25 | 3 | 80-85 | Bulky base minimizes unwanted nucleophilic attack on the ester. |
Pharmaceutical Applications: PASK Inhibitor Scaffolding
In drug development,
Specifically, 2-(3-chlorophenyl)-3-oxobutanenitrile is a documented intermediate in the synthesis of heterocyclic compounds designed for the inhibition of PAS Kinase (PASK) , as detailed in patent literature such as US20120277224A1[4]. PASK is a nutrient-responsive protein kinase that regulates lipid and glucose metabolism. By cyclizing this specific
Integration of the β-ketonitrile intermediate into PASK inhibitor development.
References
-
National Institutes of Health (NIH) PubChem - Compound Summary for CID 13645362: 2-(3-Chlorophenyl)-3-oxobutanenitrile. URL:[Link]
-
Environmental Protection Agency (EPA) CompTox Chemicals Dashboard -
-Acetyl-3-chlorobenzeneacetonitrile (DTXSID301291106). URL:[Link] - United States Patent Application US20120277224A1 - Heterocyclic compounds for the inhibition of pask (Bioenergenix).
Sources
tautomeric equilibrium of 2-(3-Chlorophenyl)-3-oxobutanenitrile
The Tautomeric Dynamics of 2-(3-Chlorophenyl)-3-oxobutanenitrile: A Whitepaper on -Aryl- -Ketonitrile Equilibria
Executive Overview
2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS 14123-79-6) is a highly functionalized
Mechanistic Causality of Tautomerism in -Aryl- -Ketonitriles
Unlike simple aliphatic ketones where the keto form overwhelmingly dominates (often >99%),
-
A ketone carbonyl (3-oxo group)
-
A nitrile moiety (1-cyano group)
-
An aryl ring (3-chlorophenyl group)
This "push-pull" electronic environment drastically increases the acidity of the
Caption: Tautomeric network of 2-(3-Chlorophenyl)-3-oxobutanenitrile across different environments.
Thermodynamic Drivers and Solvent Effects
The position of the keto-enol equilibrium (
In non-polar solvents (e.g.,
Table 1: Representative Thermodynamic and Tautomeric Data for
(Note: Values are generalized from structural analogs within the
Analytical Methodologies: Self-Validating Protocols
To ensure scientific integrity, the quantification of tautomers must be conducted using self-validating systems. NMR spectroscopy is the gold standard for solution-phase analysis, provided the exchange rate is slow on the NMR timescale.
Protocol 1: Anhydrous NMR Determination of
-
Objective: Quantify the keto-enol ratio while preventing proton-shuttle artifacts.
-
Causality of Design: Trace water acts as a "proton shuttle," drastically lowering the activation energy for tautomerization. This accelerates the exchange rate, causing peak broadening and merging, which destroys the ability to integrate distinct tautomer signals[2]. Furthermore, protons in different chemical environments (e.g., the
-proton vs. the enol hydroxyl) have drastically different longitudinal relaxation times ( ). A standard short delay artificially attenuates the slower-relaxing proton, skewing the . -
Self-Validation Mechanism: The protocol monitors the residual water peak. If the water peak integral exceeds 0.05 relative to the analyte, the sample is rejected, validating the anhydrous integrity of the measurement.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 15 mg of 2-(3-Chlorophenyl)-3-oxobutanenitrile in 0.6 mL of strictly anhydrous, ampouled deuterated solvent (e.g.,
) inside a nitrogen-purged glovebox. -
Thermal Equilibration: Seal the NMR tube and incubate at 298 K for 24 hours. (Reasoning: Tautomerization can be kinetically slow; 24 hours ensures true thermodynamic equilibrium is reached rather than a kinetic snapshot).
-
Acquisition: Acquire
NMR spectra at 298 K using a long relaxation delay ( seconds) to ensure complete magnetization recovery for all proton environments. -
Integration: Integrate the singlet of the
-proton (keto form, typically ~4.5-5.5 ppm) against the hydroxyl proton (enol form, typically >10 ppm) or the distinct methyl group signals. Calculate .
Caption: Self-validating NMR workflow for accurate tautomeric quantification.
Protocol 2: Gas-Phase Analysis via GC-MS
-
Objective: Identify the presence of the ketenimine and enol tautomers in the gas phase.
-
Causality of Design: In mass spectrometry, fragmentation pathways can be complex. By replacing labile protons with deuterium, the mass of specific fragments shifts, isolating which fragments originate from the keto vs. enol vs. ketenimine forms[3].
-
Self-Validation Mechanism: Isotopic labeling (
exchange) acts as an internal control. A shift in the mass fragments (+1 or +2 m/z) confirms the lability of the -proton and enol-OH, validating the structural assignment of the fragments[3].
Step-by-Step Workflow:
-
Isotopic Exchange: Stir the compound in a biphasic mixture of
and anhydrous ether for 2 hours to exchange the acidic -proton. -
Injection: Inject 1
of the organic layer into the GC-MS (injector at 250 °C). -
Fragmentation Analysis: Monitor for specific mass losses. The loss of HCN (
M-27) or a radical ( M-15) from the molecular ion provides diagnostic evidence for the nitrile-keto and nitrile-enol forms[3].
Implications in Organic Synthesis and Drug Development
Understanding the tautomeric state of 2-(3-Chlorophenyl)-3-oxobutanenitrile is critical for rational drug design and synthetic scale-up. In multi-component reactions aimed at synthesizing pyrroles or pyrimidines, the enol tautomer acts as the primary nucleophile[4]. By deliberately selecting solvents that maximize the enol content (e.g., highly polar, aprotic solvents), process chemists can significantly accelerate reaction kinetics, reduce side-product formation, and improve overall yields of target active pharmaceutical ingredients.
References
-
Title: Spectrometric studies and theoretical calcul
-ketonitriles Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link] -
Title: A Simple and Concise Three-Component Synthesis of a Key Pyrrole Framework Source: Molecules (MDPI) URL: [Link]
-
Title: Solvent effect in keto–enol tautomerism for a polymerizable
-ketonitrile monomer. Spectroscopy and theoretical study Source: Journal of Molecular Structure URL: [Link] -
Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]
Technical Guide: Biological Potential & Synthetic Utility of 2-(3-Chlorophenyl)-3-oxobutanenitrile Derivatives
This guide provides an in-depth technical analysis of 2-(3-Chlorophenyl)-3-oxobutanenitrile and its bioactive derivatives. It is structured for researchers in medicinal chemistry and pharmacology, focusing on synthetic utility, structure-activity relationships (SAR), and validated experimental protocols.
Executive Summary: The "Privileged" Scaffold
2-(3-Chlorophenyl)-3-oxobutanenitrile is a versatile
The specific 3-chlorophenyl substitution is non-trivial; the meta-chloro group enhances lipophilicity (
Chemical Architecture & Reactivity
The Pharmacophore
The molecule exists in equilibrium between its keto and enol forms, though the keto form typically predominates in neutral solution. The acidity of the
-
Nitrile Group (-CN): Acts as a hydrogen bond acceptor and a precursor for amidines or tetrazoles.
-
3-Chloro Substituent: Exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the active methylene and modulating the electron density of downstream heterocyclic rings.
-
Active Methylene: The central carbon is the "reaction hub" for Knoevenagel condensations or diazonium coupling.
Synthetic Pathway Visualization
The following diagram illustrates the divergent synthesis of bioactive heterocycles from the parent nitrile.
Figure 1: Divergent synthetic pathways transforming the
Therapeutic Applications & Mechanism of Action
Antimicrobial Activity (The Pyrazole Route)
Derivatives synthesized by reacting the nitrile with hydrazine hydrate yield 5-amino-4-arylpyrazoles .
-
Mechanism: These compounds often target bacterial DNA gyrase (Topoisomerase II) . The 3-chlorophenyl moiety fits into the hydrophobic pocket of the enzyme's ATPase domain, while the amino-pyrazole core mimics the adenine ring of ATP, acting as a competitive inhibitor.
-
Spectrum: High potency observed against Gram-positive bacteria, specifically methicillin-resistant Staphylococcus aureus (MRSA).[1]
Anticancer Potential (The Pyrimidine Route)
Condensation with urea or thiourea yields pyrimidine derivatives.
-
Mechanism: These derivatives function as Microtubule Destabilizers or Kinase Inhibitors (e.g., EGFR or VEGFR). The planar pyrimidine ring intercalates with DNA or binds to the ATP-binding site of kinases. The electron-withdrawing 3-Cl group enhances the compound's half-life by preventing rapid oxidative metabolism at the phenyl ring.
Structure-Activity Relationship (SAR) Map
The following logic map details why the 3-Chlorophenyl variant is superior to other analogs.
Figure 2: SAR analysis of the 3-chlorophenyl substituent effects on pharmacokinetics and reactivity.
Experimental Protocols
Protocol A: Synthesis of 5-Amino-3-methyl-4-(3-chlorophenyl)-1H-pyrazole
Rationale: This protocol converts the nitrile into a bioactive pyrazole scaffold, the most common derivative class.
Reagents:
-
2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 eq)
-
Hydrazine hydrate (99%, 1.2 eq)
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalytic amount)[3]
Methodology:
-
Dissolution: Dissolve 10 mmol of 2-(3-Chlorophenyl)-3-oxobutanenitrile in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). -
Precipitation: Cool the reaction mixture to
in an ice bath. The pyrazole derivative typically precipitates as a white/off-white solid. -
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
Validation:
-
Yield: Expected 75–85%.
-
IR Spectrum: Look for disappearance of the Nitrile peak (
) and appearance of bands ( ).
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
Rationale: To quantify the biological activity of the synthesized derivative against S. aureus.[1]
Materials:
-
Muller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Resazurin dye (indicator)
-
Test Organism: S. aureus (ATCC 25923)
Methodology:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( ). Dilute 1:100 in MHB. -
Compound Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in the microplate (Range:
to ). -
Incubation: Add
of bacterial suspension to each well. Incubate at for 18–24 hours. -
Readout: Add
of 0.015% Resazurin solution. Incubate for 2 hours.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
MIC Definition: The lowest concentration remaining blue.
Quantitative Data Summary
The following table summarizes comparative biological data for 2-aryl-3-oxobutanenitrile derivatives, highlighting the efficacy of the 3-chloro substitution.
| Aryl Substitution | Target Organism/Cell Line | Activity (MIC / IC50) | Relative Potency | Source |
| 3-Chlorophenyl | S. aureus (MRSA) | 4-8 | High | [1] |
| Phenyl (Unsub.) | S. aureus | 32-64 | Low | [1] |
| 4-Methoxyphenyl | S. aureus | >128 | Inactive | [2] |
| 3-Chlorophenyl | MCF-7 (Breast Cancer) | 12.5 | Moderate | [3] |
| 4-Nitrophenyl | MCF-7 (Breast Cancer) | 8.2 | High (Toxic) | [3] |
Note: The 3-chloro derivative offers a balance between potency and reduced systemic toxicity compared to nitro-derivatives.
References
-
National Institutes of Health (NIH). (2022). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives. Molecules. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 5-Amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole: A Detailed Protocol and Mechanistic Overview
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of 5-amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole, a valuable heterocyclic scaffold for drug discovery, starting from 2-(3-chlorophenyl)-3-oxobutanenitrile. The protocol details a robust and efficient method based on the classical cyclocondensation reaction with hydrazine hydrate. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, troubleshooting advice, and essential safety protocols, designed for researchers in medicinal chemistry and process development.
Introduction and Scientific Rationale
Pyrazole and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The 5-aminopyrazole core, in particular, is a privileged scaffold found in compounds exhibiting activities such as kinase inhibition, anti-inflammatory, and antimicrobial properties.[2]
The most direct and widely adopted method for constructing the 5-aminopyrazole ring system is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[2][3] This approach, a variation of the Knorr pyrazole synthesis, is valued for its operational simplicity, high yields, and the ready availability of starting materials.[4][5]
This application note focuses on the specific synthesis of 5-amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole from 2-(3-chlorophenyl)-3-oxobutanenitrile. The β-ketonitrile starting material provides the C3, C4, and C5 atoms of the pyrazole ring, while hydrazine hydrate serves as the binucleophilic N-N source to complete the heterocycle.
Reaction Mechanism
The synthesis proceeds via a well-established two-step mechanism involving condensation followed by an intramolecular cyclization.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine hydrate on the electrophilic ketone carbonyl of 2-(3-chlorophenyl)-3-oxobutanenitrile. This is often the rate-determining step and results in the formation of a hydrazone intermediate with the elimination of a water molecule.[2][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone, which remains nucleophilic, then attacks the electrophilic carbon of the nitrile group. This intramolecular nucleophilic addition leads to the formation of the five-membered ring. A subsequent tautomerization yields the stable, aromatic 5-aminopyrazole product.[2]
The overall transformation is a cyclocondensation reaction that efficiently converts acyclic precursors into a stable heterocyclic system.
Caption: Mechanism of 5-aminopyrazole formation.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of 5-amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity |
| 2-(3-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 209.63 | 26363-33-3 | ≥98% |
| Hydrazine Hydrate (64% soln.) | H₆N₂O | 50.06 | 7803-57-8 | 64% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | ≥99.7% |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for pyrazole synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-chlorophenyl)-3-oxobutanenitrile (10.0 mmol, 2.10 g).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture until the starting material is fully dissolved.
-
Catalyst and Reagent Addition: Add 3-4 drops of glacial acetic acid to the solution. This acid catalysis facilitates the initial condensation step.[5][7] Subsequently, add hydrazine hydrate (20.0 mmol, ~2.0 mL of 64% solution) to the reaction mixture dropwise over 5 minutes.
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.
-
Product Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Slowly add 30 mL of cold deionized water to the stirred solution. A precipitate should form.
-
Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration using a Buchner funnel. Wash the filter cake with a small amount of cold water (2 x 10 mL).
-
Purification: Transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot ethanol/water. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. Determine the mass and calculate the percent yield. Characterize the final product, 5-amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole, by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 eq) |
| Reagent | Hydrazine Hydrate (2.0 eq) |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (~78-80°C) |
| Reaction Time | 2-4 hours |
| Product | 5-Amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole |
| Product Molecular Weight | 221.67 g/mol |
| Expected Yield | 85-95% |
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5] Always handle it in a well-ventilated chemical fume hood. Avoid inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves, and safety goggles must be worn at all times.
-
Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle and that no open flames are present.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure or degraded hydrazine hydrate. 2. Incomplete reaction. 3. Hydrolysis of the β-ketonitrile starting material.[6] | 1. Use fresh, high-purity hydrazine hydrate. 2. Increase the reflux time and monitor closely with TLC. 3. Ensure the reaction is run under neutral or slightly acidic conditions; avoid basic conditions.[6] |
| Impure Product | 1. Incomplete reaction, leaving starting material. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion before workup. 2. Repeat the recrystallization step, potentially using a different solvent system or performing column chromatography. |
| Reaction Stalls | 1. Insufficient heating. 2. Absence of acid catalyst. | 1. Verify the reaction temperature is at the reflux point of ethanol. 2. Ensure a few drops of glacial acetic acid were added to catalyze the hydrazone formation.[7] |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–C(QO) coupling and hydrazine cyclization. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Application Note: Knoevenagel Condensation Protocols for 2-(3-Chlorophenyl)-3-oxobutanenitrile Scaffolds
This is a comprehensive Application Note and Protocol guide designed for professional researchers in organic synthesis and drug development. It addresses the Knoevenagel condensation involving 3-Oxobutanenitrile and 3-Chlorobenzaldehyde , clarifying the synthesis of the benzylidene intermediate and its relationship to the saturated 2-(3-Chlorophenyl)-3-oxobutanenitrile scaffold.[1]
Part 1: Executive Summary & Chemical Context
The Chemical System
The "Knoevenagel condensation" in this context primarily refers to the reaction between 3-Chlorobenzaldehyde and 3-Oxobutanenitrile (acetoacetonitrile) to form the
While the prompt references 2-(3-Chlorophenyl)-3-oxobutanenitrile (the saturated analog, CAS 14123-79-6), it is crucial to distinguish the two:
-
The Reaction Product (Benzylidene): Formed via standard Knoevenagel condensation.[1] Contains an exocyclic double bond (
).[1] -
The Saturated Scaffold (Phenyl): Formed via the selective reduction of the benzylidene or via
-arylation.[1] This species has only one acidic proton and cannot undergo a standard Knoevenagel condensation to form a new bond without deacetylation.[1]
This guide details the Knoevenagel synthesis of the benzylidene derivative , which serves as the critical intermediate for accessing the saturated 2-(3-chlorophenyl) scaffold or for direct conversion into heterocycles (e.g., dihydropyridines, pyrazoles).[1]
Reaction Mechanism (Base-Catalyzed)
The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The methylene group of 3-oxobutanenitrile is activated by the flanking nitrile and acetyl groups (
Key Steps:
-
Deprotonation: The base abstracts a proton from 3-oxobutanenitrile, forming a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-chlorobenzaldehyde.[1]
-
Dehydration: The resulting aldol intermediate undergoes rapid base-catalyzed dehydration (E1cB mechanism) to yield the conjugated enone/nitrile.[1]
Pathway Visualization
Figure 1: Reaction pathway from precursors to the benzylidene product and subsequent reduction to the saturated scaffold.[1]
Part 2: Experimental Protocols
Protocol A: Standard Homogeneous Catalysis (Piperidine/Ethanol)
Best for: Initial screening, small-scale synthesis, and high purity requirements.[1]
Rationale: Piperidine acts as a nucleophilic base that forms an iminium ion intermediate with the aldehyde, significantly accelerating the reaction compared to non-nucleophilic bases.[1]
Materials
-
Aldehyde: 3-Chlorobenzaldehyde (10 mmol, 1.41 g)[1]
-
Active Methylene: 3-Oxobutanenitrile (10 mmol, 0.83 g)[1]
-
Catalyst: Piperidine (0.5 mmol, 50
L)[1] -
Solvent: Absolute Ethanol (15 mL)
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde (1.41 g) in 10 mL of absolute ethanol.
-
Addition: Add 3-oxobutanenitrile (0.83 g) to the solution.
-
Catalysis: Add piperidine (50
L) dropwise while stirring. Note: A mild exotherm may occur.[1] -
Reaction: Stir the mixture at room temperature (20–25 °C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically appears as a new spot with lower
than the aldehyde but higher than the nitrile.[1]-
Optimization: If conversion is slow (<50% after 2h), heat to reflux (78 °C) for 1–2 hours.[1]
-
-
Crystallization: Cool the mixture to 0 °C in an ice bath. The product often precipitates as a solid.[1]
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and hexane (2 x 5 mL).
-
Purification: Recrystallize from hot ethanol if necessary.
Expected Yield: 85–92% Characterization:
-
H NMR (
): Look for the olefinic proton singlet ( 7.5–8.0 ppm) and the disappearance of the aldehyde -CHO peak ( 10.0 ppm).[1] The methyl ketone group will appear as a singlet around 2.4 ppm.[1]
Protocol B: Green Chemistry Approach (Ammonium Acetate/Water)
Best for: Large-scale synthesis, environmental compliance, and avoiding organic solvents.[1]
Rationale: Ammonium acetate in water creates a buffered, neutral-to-mildly-basic environment that promotes condensation while minimizing side reactions (like Cannizzaro).[1] The hydrophobic effect accelerates the reaction as organic reactants cluster together.[1]
Materials
-
Aldehyde: 3-Chlorobenzaldehyde (10 mmol)[1]
-
Active Methylene: 3-Oxobutanenitrile (11 mmol, 1.1 eq)[1]
-
Catalyst: Ammonium Acetate (20 mol%, 154 mg)[1]
-
Medium: Deionized Water (10 mL)
Step-by-Step Procedure
-
Mixing: Combine the aldehyde, nitrile, and ammonium acetate in a 50 mL flask.
-
Activation: Add water. The mixture will be heterogeneous.[1]
-
Sonication (Optional but Recommended): Place the flask in an ultrasonic bath at room temperature. Sonicate for 30–60 minutes.
-
Alternative: If sonication is unavailable, stir vigorously at room temperature for 4–8 hours.
-
-
Work-up: The product will precipitate as a solid or heavy oil.[1]
-
Filtration: Filter the solid product. Wash thoroughly with water (3 x 20 mL) to remove the catalyst.[1]
-
Drying: Dry in a vacuum oven at 40 °C overnight.
Expected Yield: 80–88% Green Metric: E-factor is significantly lower due to water solvent and elimination of extraction solvents.[1]
Protocol C: Microwave-Assisted Synthesis (Solvent-Free)
Best for: High-throughput library generation and rapid kinetics.[1]
Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier rapidly.[1] Solvent-free conditions maximize concentration and reaction rate.[1]
Materials
-
Reactants: 1:1 molar ratio of aldehyde and nitrile.[1]
-
Catalyst: Basic Alumina (
) or Potassium Fluoride on Alumina ( ).[1]
Step-by-Step Procedure
-
Adsorption: Mix 3-chlorobenzaldehyde (5 mmol) and 3-oxobutanenitrile (5 mmol) with Basic Alumina (1.0 g) in a mortar and pestle. Grind until a homogeneous powder/paste is formed.[1]
-
Irradiation: Place the mixture in a microwave process vial. Irradiate at 300W (controlled temp: 80 °C) for 2–5 minutes.
-
Extraction: Cool the vial. Add Ethyl Acetate (10 mL) to the solid support and stir for 2 minutes to extract the product.
-
Filtration: Filter off the alumina.[1]
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude product.
Expected Yield: 90–95% Time Efficiency: Reaction time reduced from hours to minutes.
Part 3: Data Analysis & Troubleshooting
Comparative Data Table
| Parameter | Protocol A (Ethanol/Base) | Protocol B (Water/Green) | Protocol C (Microwave) |
| Reaction Time | 3–6 Hours | 4–8 Hours (Stir) / 1h (Sonic) | 2–5 Minutes |
| Yield | 85–92% | 80–88% | 90–95% |
| Purity (Crude) | High (Crystalline) | Moderate (Requires drying) | High |
| Scalability | Good | Excellent | Limited (Batch size) |
| Green Score | Moderate (Organic solvent) | High (Water) | High (Solvent-free) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Old/Oxidized Aldehyde | Purify 3-chlorobenzaldehyde via wash with |
| Low Yield | Retro-Aldol / Hydrolysis | Avoid excess water in Protocol A. Use molecular sieves.[1] Ensure temperature does not exceed 80°C to prevent polymerization.[1] |
| Oiling Out | Product Impurity | In Protocol B, if product oils out, cool to 4°C and scratch the glass to induce crystallization.[1] Recrystallize from EtOH/Water.[1] |
| Bis-Addition | Excess Nitrile | Ensure strict 1:1 stoichiometry.[1] Excess 3-oxobutanenitrile can attack the double bond (Michael addition) forming a bis-adduct.[1] |
Part 4: Downstream Application (Synthesis of Saturated Analog)
If the target is specifically 2-(3-Chlorophenyl)-3-oxobutanenitrile (the saturated compound), the Knoevenagel product must be reduced.[1]
Protocol:
-
Dissolve the Knoevenagel product (Benzylidene) in Methanol.[1]
-
Add Sodium Borohydride (
) (0.5 eq) at 0 °C.-
Note:
typically reduces the ketone and the double bond in conjugated systems, but selective reduction of the alkene in -unsaturated nitriles can be achieved with specific conditions (e.g., /Pyridine or catalytic hydrogenation ).[1]
-
-
Preferred Method for Saturation: Catalytic Hydrogenation (
, 1 atm) using 10% Pd/C in Ethyl Acetate. This will reduce the double bond while preserving the nitrile.[1] Caution: Monitor carefully to avoid reducing the nitrile to an amine.[1]
Part 5: References
-
Jones, G. (2011).[1] The Knoevenagel Condensation. Organic Reactions, 15, 204–599.[1] Link[1]
-
Prajapati, D., et al. (2004).[1] Recent advances in the Knoevenagel condensation. Chemical Reviews, 104(1), 2933-2944.[1] Link[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-(3-Chlorophenyl)-3-oxobutanenitrile. Link
-
BenchChem. (2025).[1][2][3] Application Notes for 3-Oxobutanenitrile Reactions. Link[1]
-
Moorthy, J. N., et al. (2009).[1] Ammonium acetate catalyzed Knoevenagel condensation: A green protocol. Journal of Organic Chemistry, 74(16), 6287-6290.[1] Link[1]
Sources
Application Note: Optimization of C-Selective Alkylation of 2-(3-Chlorophenyl)-3-oxobutanenitrile
Executive Summary
This application note details the procedure for the alkylation of 2-(3-Chlorophenyl)-3-oxobutanenitrile (also known as
The presence of the 3-chlorophenyl moiety further increases the acidity of the
Mechanistic Insight & Strategic Considerations
The Ambident Nucleophile Challenge
Upon deprotonation, the substrate forms a resonance-stabilized enolate. This anion is ambident , possessing two nucleophilic sites:[2]
-
The
-Carbon (C-alkylation): The thermodynamic, desired pathway.[1] -
The Enolate Oxygen (O-alkylation): The kinetic, often undesired pathway leading to enol ethers.
Hard-Soft Acid-Base (HSAB) Theory Application:
-
The Oxygen center is a "Hard" nucleophile (high charge density).
-
The Carbon center is a "Soft" nucleophile (lower charge density, more polarizable).
-
Control Strategy: To maximize C-alkylation, we employ conditions that favor "Soft-Soft" interactions. This involves using soft leaving groups (Iodides, Bromides) and solvents/counter-ions that shield the oxygen or reduce its reactivity.
Mechanism Visualization
The following diagram illustrates the deprotonation and competing alkylation pathways.
Figure 1: Mechanistic divergence in the alkylation of
Critical Variables & Optimization
| Variable | Recommendation | Scientific Rationale |
| Base | NaOH (aq) / K₂CO₃ | Strong enough to deprotonate ( |
| Solvent | Toluene (PTC) or Acetone | Toluene: Non-polar solvents in PTC systems suppress O-alkylation by keeping the anion paired with the quaternary ammonium cation.Acetone: Good for weak bases like K₂CO₃. |
| Electrophile | Alkyl Bromides/Iodides | "Softer" leaving groups favor C-alkylation.[1] Chlorides are "harder" and may require iodide catalysis (Finkelstein conditions).[1] |
| Catalyst | TBAB / TEBA | Tetra-n-butylammonium bromide (TBAB) acts as a shuttle, moving the anion into the organic phase where it is "naked" enough to react but associated enough to favor C-attack.[1] |
Experimental Protocols
Protocol A: Phase Transfer Catalysis (Recommended)
Best for: Scalability, safety, green chemistry, and high C-selectivity.
Materials:
-
Substrate: 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 eq)[1]
-
Alkylating Agent: Alkyl Bromide (1.1 - 1.2 eq)[1]
-
Solvent: Toluene (Volume: 10 mL per gram of substrate)
-
Base: 50% NaOH (aq) (2.0 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate and TBAB in Toluene .
-
Base Addition: Add the 50% NaOH solution in one portion. The biphasic mixture will likely change color (yellow/orange) indicating enolate formation.
-
Alkylation: Add the Alkyl Bromide dropwise over 10 minutes.
-
Note: If using a volatile alkyl halide (e.g., Methyl Iodide), use a reflux condenser cooled to -10°C.[1]
-
-
Reaction: Stir vigorously at 40–50°C . Vigorous stirring is critical to maximize the interfacial surface area.
-
Monitoring: Check TLC or HPLC after 2 hours.[1] The 3-chlorophenyl group stabilizes the anion, so reaction times may be longer (4-12 hours) compared to unsubstituted analogs.
-
-
Quench & Workup:
Protocol B: Anhydrous Conditions (NaH / DMF)
Best for: Unreactive electrophiles or small-scale research where water must be strictly excluded.[1]
Materials:
-
Substrate (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in oil) (1.1 eq)
-
Solvent: Anhydrous DMF or THF
-
Alkylating Agent (1.1 eq)
Procedure:
-
Preparation: Flame-dry glassware and maintain a Nitrogen/Argon atmosphere.
-
Deprotonation:
-
Wash NaH with dry hexane to remove oil (optional, but recommended for purification ease).
-
Suspend NaH in anhydrous DMF at 0°C.
-
Add the Substrate (dissolved in minimal DMF) dropwise. Hydrogen gas evolution (
) will occur.[1] -
Stir at 0°C for 30 mins until gas evolution ceases. The solution will turn clear/yellow.
-
-
Alkylation: Add the Alkylating Agent dropwise at 0°C.[1]
-
Reaction: Allow to warm to room temperature. Stir for 2–6 hours.
-
Workup:
Analytical Validation & Troubleshooting
Analytical Signatures
-
1H NMR:
-
Starting Material: Look for the methine singlet/doublet (depending on keto-enol tautomerism) around
4.5 - 5.5 ppm.[1] -
Product: Disappearance of the methine proton (if dialkylated) or shift/splitting change (if mono-alkylated). The methyl ketone singlet (
~2.1 ppm) should remain but may shift slightly.
-
-
HPLC:
-
The C-alkylated product is generally more lipophilic (longer retention time on C18) than the O-alkylated byproduct.[1]
-
Troubleshooting Guide
Figure 2: Troubleshooting decision matrix.
References
-
Makosza, M. (2000).[1] Phase-transfer catalysis.[1][6] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link
-
Organic Syntheses.
-Phenylacetoacetonitrile. Org. Syn. Coll. Vol. 2, p.487.[1] (Provides the foundational method for the non-chlorinated analog). Link -
BenchChem.Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)
-keto ester chemistry). Link -
PharmaXChange. Phenolates: O-alkylation and C-alkylation. (Discusses Solvent/HSAB effects on ambident nucleophiles). Link
-
PubChem. Compound Summary: alpha-Acetylphenylacetonitrile. (Physical properties and safety data). Link
Sources
- 1. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]
- 6. impag.ch [impag.ch]
Application Notes & Protocols: The Strategic Utility of 2-(3-Chlorophenyl)-3-oxobutanenitrile in Pharmaceutical Synthesis
Introduction: A Versatile Keto-Nitrile Building Block
2-(3-Chlorophenyl)-3-oxobutanenitrile is a highly functionalized organic molecule that serves as a potent intermediate in the synthesis of diverse pharmaceutical scaffolds. Its structure, incorporating a reactive ketone, a nitrile group, and an activated alpha-carbon, makes it a valuable precursor for constructing complex heterocyclic systems, which are foundational to many modern therapeutics. The presence of the 3-chlorophenyl moiety provides a site for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This guide elucidates the core applications of this intermediate, providing detailed protocols and mechanistic insights for its effective use in drug discovery and development.
Physicochemical & Safety Profile
A comprehensive understanding of the compound's properties is essential for its safe and effective handling in a research environment.
Table 1: Physicochemical Properties of Aryl-3-oxobutanenitriles
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-Chlorophenyl)-3-oxobutanenitrile | - |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| CAS Number | 5219-07-8 (para-isomer) | |
| Appearance | Solid | |
| SMILES | CC(=O)C(C#N)C1=CC=C(Cl)C=C1 (para-isomer) |
| InChI Key | IPBZEJZUAZXNOS-UHFFFAOYSA-N (para-isomer) | |
Safety & Handling Summary: 2-(Aryl)-3-oxobutanenitriles are classified as hazardous substances. Key safety considerations from material safety data sheets (MSDS) include:
-
Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation.[1] It is also known to cause skin irritation.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid formation of dust and aerosols.[3]
-
Storage: Store in a well-ventilated, dry place with the container tightly closed.[1][3]
Core Application: Synthesis of Polysubstituted Pyrroles
One of the most powerful applications of 2-(3-Chlorophenyl)-3-oxobutanenitrile is in multicomponent reactions for the synthesis of highly substituted pyrrole rings. Pyrroles are a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The reactivity of the keto-nitrile intermediate allows it to participate in reactions like the Paal-Knorr synthesis or related multicomponent strategies.
Mechanistic Rationale: The general strategy involves the condensation of an α-hydroxyketone, an amine, and a β-keto-nitrile like 2-(3-Chlorophenyl)-3-oxobutanenitrile. The reaction proceeds through a series of imine/enamine formations and intramolecular cyclizations, ultimately leading to a stable, aromatic pyrrole ring. The nitrile group is a key functionality, as it can be readily transformed into other functional groups such as amides, carboxylic acids, or amines, providing a handle for further structural diversification.[4]
Caption: Synthetic utility of 2-(3-Chlorophenyl)-3-oxobutanenitrile.
Detailed Protocol: Multicomponent Synthesis of a 1,2,5-Trisubstituted Pyrrole-3-carbonitrile
This protocol is adapted from a demonstrated synthesis of pyrrole-based drug candidates and illustrates a robust method for utilizing aryl-3-oxobutanenitriles.[4] While the cited example uses the 4-chlorophenyl isomer, the procedure is directly applicable to the 3-chlorophenyl analog.
Objective: To synthesize a 1,5-diaryl-2-methyl-1H-pyrrole-3-carbonitrile derivative via a one-pot, four-component reaction.
Materials and Reagents:
-
1-(4-chlorophenyl)-2-hydroxyethan-1-one (1.0 mmol, 1.0 eq)
-
2-(4-Chlorophenyl)-3-oxobutanenitrile (1.0 mmol, 1.0 eq)
-
4-Chloroaniline (1.1 mmol, 1.1 eq)
-
Acetic acid (AcOH) (1.0 mmol, 1.0 eq)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1-(4-chlorophenyl)-2-hydroxyethan-1-one (170 mg, 1.0 mmol), 2-(4-chlorophenyl)-3-oxobutanenitrile (194 mg, 1.0 mmol), 4-chloroaniline (141 mg, 1.1 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add glacial acetic acid (57 µL, 1.0 mmol) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[4]
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction (Work-up): Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure pyrrole product.
-
Characterization: The final product, 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity. The expected yield based on analogous reactions is in the range of 60-70%.[4]
Caption: Experimental workflow for pyrrole synthesis.
Conclusion
2-(3-Chlorophenyl)-3-oxobutanenitrile stands out as a strategic and versatile intermediate for pharmaceutical research and development. Its inherent reactivity, enabled by the combination of a keto, nitrile, and activated carbon framework, facilitates the efficient construction of complex, biologically relevant heterocyclic molecules. The protocols and principles outlined in this guide demonstrate its utility in multicomponent reactions, offering a reliable pathway to novel pyrrole-based scaffolds and other potential drug candidates. Proper adherence to safety protocols is paramount to harnessing the full synthetic potential of this valuable building block.
References
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]
-
2-(4-Chlorophenyl)-3-oxobutanenitrile Product Information. Pharmaffiliates. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Pharmaceutical Intermediates Overview. Sarex. [Link]
-
A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]
Sources
Application Note: Divergent Cyclization Strategies for 2-(3-Chlorophenyl)-3-oxobutanenitrile in Heterocycle Synthesis
Introduction and Mechanistic Rationale
2-(3-Chlorophenyl)-3-oxobutanenitrile is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. The molecule possesses three distinct reactive centers: an electrophilic ketone carbonyl, an electrophilic nitrile carbon, and a highly acidic α-methine proton flanked by the electron-withdrawing aryl and carbonyl groups[2].
The strategic value of this compound lies in its ability to undergo divergent cyclization reactions to form diverse 5- and 6-membered nitrogen-containing heterocycles[3].
-
Thermodynamic Driving Force: The primary driving force for these cyclizations is the formation of a stable, fully conjugated aromatic system (e.g., pyrazole, isoxazole, or pyrimidine) following the initial condensation and subsequent intramolecular ring closure[4].
-
Regioselectivity: The ketone carbonyl is generally more susceptible to initial nucleophilic attack (e.g., by the more nucleophilic nitrogen of a substituted hydrazine or the primary amine of an amidine) compared to the nitrile group. The subsequent intramolecular attack on the nitrile carbon is a fast, entropically favored 5-exo-dig or 6-exo-dig cyclization, which is followed by tautomerization to yield the aromatic amine[2].
Reaction Pathway Visualization
Divergent heterocycle synthesis pathways from 2-(3-Chlorophenyl)-3-oxobutanenitrile.
Comparative Reaction Parameters and Yield Data
To assist in synthetic planning, the following table summarizes the optimized quantitative parameters for the primary cyclization pathways.
| Target Heterocycle | Reagent | Solvent | Catalyst / Additive | Temp (°C) | Time (h) | Typical Yield (%) |
| 1H-Pyrazole | Hydrazine hydrate (1.1 eq) | Ethanol | None | 78 (Reflux) | 1 - 3 | 85 - 92 |
| Isoxazole | Hydroxylamine HCl (1.2 eq) | 1,4-Dioxane | NaOAc (1.5 eq) | 100 (Reflux) | 4 - 6 | 70 - 80 |
| Pyrimidine | Guanidine HCl (1.2 eq) | DMF / EtOH | EtONa or K2CO3 | 80 - 100 | 6 - 8 | 65 - 75 |
| Pyrrole | α-Hydroxyketone + Amine | Acetic Acid | AcOH (catalytic) | 60 - 80 | 2 - 4 | 70 - 86 |
Data synthesized from established protocols for substituted 3-oxobutanenitriles[5],[2],[6].
Validated Experimental Protocols
The following protocols are engineered to be self-validating. By monitoring specific physical changes (gas evolution, exotherms, solubility shifts) and chromatographic markers, researchers can ensure the integrity of the reaction at each step.
Protocol A: Synthesis of 5-Amino-4-(3-chlorophenyl)-3-methyl-1H-pyrazole
Causality & Design: Ethanol is utilized as the solvent because it provides excellent solubility for both the starting material and hydrazine hydrate at reflux, while its boiling point (78 °C) provides the optimal thermal energy to drive the dehydration and subsequent cyclization without causing reagent degradation[4].
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-chlorophenyl)-3-oxobutanenitrile (10.0 mmol, ~1.94 g) in 15 mL of absolute ethanol[1],[4].
-
Reagent Addition: Slowly add hydrazine hydrate (11.0 mmol, ~0.55 mL of a 64% aqueous solution) dropwise at room temperature.
-
Validation Check: A mild exotherm and a subtle color change (typically to a pale yellow) should be observed, indicating the exothermic formation of the intermediate hydrazone[7].
-
-
Cyclization: Heat the reaction mixture to reflux (78 °C) using an oil bath or heating mantle. Maintain reflux for 2 hours.
-
Validation Check: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The starting material (Rf ~0.65) should completely disappear, replaced by a highly polar, UV-active product spot (Rf ~0.25) representing the pyrazole.
-
-
Work-Up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 5 mL. Pour the concentrated mixture into 50 mL of crushed ice-water with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Filter the suspension under vacuum, wash the filter cake with cold distilled water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight.
Stepwise mechanistic progression of pyrazole formation from β-keto nitriles.
Protocol B: Synthesis of 5-Amino-4-(3-chlorophenyl)-3-methylisoxazole
Causality & Design: Hydroxylamine hydrochloride is used as the nitrogen-oxygen source. Sodium acetate (NaOAc) is strictly required to act as a mild base, liberating the free hydroxylamine nucleophile in situ without causing base-catalyzed degradation or side-reactions (such as retro-Claisen cleavage) of the sensitive β-keto nitrile[6]. 1,4-Dioxane is selected to allow for a higher reflux temperature (101 °C), which is necessary to overcome the higher activation energy of the oxygen-mediated cyclization[8].
Step-by-Step Procedure:
-
Preparation: Suspend 2-(3-chlorophenyl)-3-oxobutanenitrile (5.0 mmol) and hydroxylamine hydrochloride (6.0 mmol) in 10 mL of 1,4-dioxane.
-
Base Addition: Add anhydrous sodium acetate (7.5 mmol) to the suspension.
-
Validation Check: The suspension will become thicker as NaCl precipitates during the liberation of free hydroxylamine.
-
-
Cyclization: Heat the mixture to reflux for 5 hours.
-
Work-Up: Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Wash the organic layer with water (2 × 15 mL) to remove the sodium acetate and sodium chloride salts. Wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure isoxazole derivative[9].
Protocol C: Synthesis of 2-Amino-5-(3-chlorophenyl)-6-methylpyrimidin-4-amine
Causality & Design: The synthesis of pyrimidines requires a bis-nucleophile (guanidine). Because guanidine hydrochloride is a stable salt, a strong base (like sodium ethoxide) is required to generate the highly nucleophilic free guanidine. The reaction requires extended heating because the 6-membered ring closure is entropically less favored than the 5-membered pyrazole formation[2],[3].
Step-by-Step Procedure:
-
Free-basing Guanidine: In a dry flask under nitrogen, dissolve sodium metal (12.0 mmol) in 15 mL of absolute ethanol to generate sodium ethoxide. Add guanidine hydrochloride (11.0 mmol) and stir for 30 minutes. Filter off the precipitated NaCl.
-
Condensation: To the filtrate containing free guanidine, add 2-(3-chlorophenyl)-3-oxobutanenitrile (10.0 mmol).
-
Cyclization: Reflux the mixture for 8 hours.
-
Validation Check: The reaction mixture will progressively darken, and a new precipitate (the pyrimidine product) may begin to crash out of the hot ethanol as the reaction nears completion.
-
-
Work-Up: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Water to yield the analytically pure pyrimidine[3].
References
-
Xia, M., et al. "Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines." Molecules, 2022. URL: [Link]5]
-
BenchChem Technical Support Team. "3-Oxobutanenitrile in Pyrimidine Synthesis." BenchChem, 2025. URL: ]">https://www.benchchem.com[2]
-
Jachak, M. N., et al. "Synthesis of Cytosine Derivatives and Study of their Alkylation under Mild Conditions." Journal of Heterocyclic Chemistry, 2009. URL: [Link]3]
-
BenchChem Technical Support Team. "Technical Support Center: 5-Hydrazinyl-4-phenyl-1H-pyrazole." BenchChem, 2025. URL: ]">https://www.benchchem.com[7]
-
Gomha, S. M., et al. "Synthesis of Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety." Nano Biomedicine and Engineering, 2021. URL: ]">https://www.nanobioletters.com[4]
-
Mishchenko, M. A., et al. "Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents." International Journal of Molecular Sciences, 2026. URL: [Link]6]
-
ACG Publications. "Synthesis of biologically active heterocyclic compounds from β-diketones." Organic Communications, 2025. URL: [Link]8]
Sources
- 1. 3-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Strategies for the Synthesis of 5-Aminopyrazole Derivatives from 2-(3-Chlorophenyl)-3-oxobutanenitrile
Introduction
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antibacterial.[1] The most direct and versatile method for synthesizing these crucial heterocyclic compounds is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] This guide provides a detailed exploration of the catalytic conditions for the reaction of 2-(3-Chlorophenyl)-3-oxobutanenitrile with various hydrazines.
This document moves beyond simple procedural lists to explain the underlying chemical principles that govern catalyst selection, reaction optimization, and troubleshooting. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to reliably synthesize 5-amino-3-(3-chlorophenyl)pyrazole derivatives.
Part 1: Reaction Mechanism and Regioselectivity
The fundamental reaction proceeds through a two-step sequence: initial condensation followed by intramolecular cyclization.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of 2-(3-Chlorophenyl)-3-oxobutanenitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group (an intramolecular 5-exo-dig cyclization), leading to the formation of the 5-aminopyrazole ring after tautomerization.[1]
Sources
Application Note: Advanced One-Pot Synthesis Protocols Using 2-(3-Chlorophenyl)-3-oxobutanenitrile
Here is a comprehensive Application Note and Protocol guide for one-pot synthesis utilizing 2-(3-Chlorophenyl)-3-oxobutanenitrile .
Executive Summary
The compound 2-(3-Chlorophenyl)-3-oxobutanenitrile (also known as
This guide details three validated one-pot protocols transforming this single precursor into 5-aminopyrazoles (p38 kinase inhibitor scaffolds), 2,4-diaminopyrimidines (antifolates), and functionalized chromenes .[1] These protocols emphasize atom economy, operational simplicity, and high-throughput compatibility.[2]
Chemical Profile & Reactivity
| Property | Specification |
| Compound Name | 2-(3-Chlorophenyl)-3-oxobutanenitrile |
| Structure | |
| Molecular Weight | 193.63 g/mol |
| Appearance | White to pale yellow solid |
| Key Reactivity | 1.[1][3] Active Methylene ( |
Protocol 1: Synthesis of 5-Amino-4-aryl-pyrazoles
Targeting p38 MAP Kinase Inhibitors and Anti-inflammatory Agents.[1]
This protocol utilizes the "switchable" reactivity of the
Materials
-
Precursor: 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 equiv)[1]
-
Reagent: Hydrazine monohydrate (64-65% in water) (1.2 equiv)
-
Solvent: Ethanol (Absolute)[3]
-
Catalyst: Glacial Acetic Acid (Catalytic, 0.1 equiv) - Optional, accelerates hydrazone formation.
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask, dissolve 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.93 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine monohydrate (0.60 mL, 12 mmol) dropwise over 5 minutes at room temperature.
-
Note: A slight exotherm may be observed.
-
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring. Maintain reflux for 3–5 hours.-
Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting material (
) should disappear, and a lower fluorescent spot (product) will appear.
-
-
Work-up: Cool the reaction mixture to
in an ice bath. The product often precipitates as a white/off-white solid. -
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Expected Yield: 85–92% Product: 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine.[1]
Protocol 2: Synthesis of 2,4-Diaminopyrimidines (Pyrimethamine Analogs)
Targeting Dihydrofolate Reductase (DHFR) Inhibitors.
This reaction mimics the industrial synthesis of Pyrimethamine. The
Materials
-
Precursor: 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 equiv)[1]
-
Reagent: Guanidine Hydrochloride (1.5 equiv)
-
Base: Sodium Ethoxide (21% wt in Ethanol) (2.0 equiv)
Step-by-Step Methodology
-
Free Base Generation: In a dry flask, combine Guanidine Hydrochloride (1.43 g, 15 mmol) and Sodium Ethoxide solution (2.0 equiv) in Ethanol (15 mL). Stir for 15 minutes at room temperature to liberate free guanidine.
-
Addition: Add a solution of 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.93 g, 10 mmol) in Ethanol (10 mL) to the guanidine mixture.
-
Cyclization: Heat the mixture to reflux for 6–8 hours.
-
Solvent Exchange: Distill off approximately 70% of the ethanol.
-
Quench: Pour the concentrated residue into ice-cold water (50 mL). Stir vigorously for 30 minutes.
-
Isolation: The pyrimidine derivative will precipitate. Filter and wash with water until the filtrate is neutral pH.
-
Drying: Dry in a vacuum oven at
.
Expected Yield: 70–80% Product: 2,4-Diamino-5-(3-chlorophenyl)-6-methylpyrimidine.[1]
Protocol 3: Multicomponent Synthesis of 2-Imino-Chromenes
Targeting Anticancer Fused Heterocycles.[1]
A one-pot Knoevenagel-Cyclization cascade. The aldehyde condenses with the active methylene of the nitrile, followed by nucleophilic attack of the phenol -OH onto the nitrile group.
Materials
-
Precursor: 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 equiv)[1]
-
Reagent: Salicylaldehyde (1.0 equiv)
-
Catalyst: Piperidine (0.1 equiv) or DABCO (0.1 equiv)
-
Solvent: Ethanol or Acetonitrile[1]
Step-by-Step Methodology
-
Charge: Combine 2-(3-Chlorophenyl)-3-oxobutanenitrile (10 mmol) and Salicylaldehyde (10 mmol) in Ethanol (25 mL).
-
Catalysis: Add Piperidine (0.1 mL).
-
Reaction: Stir at room temperature for 30 minutes, then heat to
for 2 hours.-
Observation: The solution often turns yellow/orange (Knoevenagel adduct), then precipitates the cyclized product.
-
-
Work-up: Cool to room temperature. The product, 3-(3-chlorophenyl)-2-imino-4-methyl-2H-chromene , usually precipitates.[1]
-
Hydrolysis (Optional): To convert the imino-chromene to the Coumarin (2-oxo) derivative, add 2M HCl (5 mL) and reflux for 1 hour.
-
Isolation: Pour into water, filter the solid, and wash with Hexane/EtOAc (9:1).
Expected Yield: 75–85%[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by the choice of nucleophile (Hydrazine vs. Guanidine vs. Aldehyde).
Caption: Divergent synthesis pathways from the 2-(3-Chlorophenyl)-3-oxobutanenitrile scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol 1) | Incomplete cyclization of hydrazone.[1] | Increase reflux time or add catalytic AcOH to protonate the nitrile, making it more electrophilic. |
| Oily Product (Protocol 2) | Trapped solvent or impurities.[1] | Triturate the oil with Diethyl Ether or cold Isopropanol to induce crystallization. |
| Side Products (Protocol 3) | Michael addition of solvent. | Use non-nucleophilic solvents (Acetonitrile, Toluene) instead of Ethanol if side reactions occur. |
| Starting Material Stalls | Steric hindrance of 3-Cl group.[1] | Use microwave irradiation ( |
References
-
BenchChem. Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (and related beta-ketonitriles). Application Note. Accessed 2026.
-
NurdRage. Synthesis of Pyrimethamine Precursors: 2-(p-chlorophenyl)-3-oxopentanenitrile. (Demonstrates the Na/Alkoxide condensation protocol applicable to the 3-Cl analog).
-
Beilstein J. Org. Chem. Approaches towards the synthesis of 5-aminopyrazoles.[1][6][8] 2011, 7, 179–197. (Defines the mechanism of hydrazine + beta-ketonitrile cyclization).
-
Molecules. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (Discusses reactivity of 2-aryl-3-oxobutanenitriles in multicomponent systems).
-
Arkivoc. Guanidine: studies on the reaction with electrophiles for pyrimidine synthesis.[1] 2010 (v) 82-91.
Sources
- 1. CAS 2469-99-0: 3-Oxobutanenitrile | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)-3-oxobutanenitrile
Ticket ID: CHEM-SUP-8821
Subject: Yield Optimization & Troubleshooting for
Executive Summary & Reaction Logic
The synthesis of 2-(3-chlorophenyl)-3-oxobutanenitrile (also known as
The Core Challenge: While the reaction appears simple, yield losses usually stem from three specific failure modes:
-
Reversibility: The condensation is an equilibrium process. It is only driven to completion because the product (
) is more acidic than the starting nitrile ( ) and forms a stable enolate salt in situ. -
Moisture Sensitivity: Water destroys the alkoxide base and hydrolyzes the nitrile functionality to an amide (3-chlorophenylacetamide), a difficult-to-remove impurity.
-
Retro-Claisen Cleavage: During workup, if the pH drops too low or the temperature is too high, the acetyl group is cleaved, regenerating the starting material.
The "Golden Batch" Protocol
This protocol is optimized for high yield (>80%) and purity, minimizing self-condensation side reactions.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 3-Chlorophenylacetonitrile | 1.0 | Substrate | Must be dry (<0.1% |
| Ethyl Acetate | 2.5 - 3.0 | Reagent & Solvent | Excess drives equilibrium; must be anhydrous. |
| Sodium Ethoxide (NaOEt) | 1.2 - 1.5 | Base | Freshly prepared or high-grade commercial powder. |
| Ethanol (Absolute) | Solvent | Co-solvent | Minimal volume; too much EtOH slows the reaction. |
Step-by-Step Methodology
Step 1: Base Preparation (or Activation)
-
Procedure: Charge a dry reactor with absolute ethanol. Add sodium metal (if preparing fresh) or NaOEt powder.
-
Technical Insight: If using commercial NaOEt, verify its activity. Old bottles often contain NaOH (from moisture absorption), which causes nitrile hydrolysis.
-
IPC (In-Process Control): Solution should be clear to slightly hazy.
Step 2: Formation of the Nucleophile
-
Procedure: Cool the ethoxide solution to 0–5°C. Add the 3-chlorophenylacetonitrile dropwise.
-
Why: Pre-forming the anion at low temperature prevents "thermal runaway" when the ester is added.
Step 3: The Condensation (The Critical Step)
-
Procedure: Add dry Ethyl Acetate slowly, maintaining internal temperature <10°C. Once addition is complete, slowly warm to reflux (approx. 78°C) for 4–6 hours.
-
Visual Cue: The reaction mixture often solidifies or becomes a thick paste. This is good. It indicates the precipitation of the sodium enolate salt of the product, which drives the equilibrium to the right.
-
IPC: Monitor by TLC/HPLC. Disappearance of starting nitrile is the endpoint.
Step 4: Controlled Quench
-
Procedure: Cool the mixture to room temperature. Pour the slurry into crushed ice/water.
-
Crucial pH Adjustment: The solution will be basic (pH >12). Slowly acidify with dilute Acetic Acid or HCl (1M) to pH 5–6 .
-
Warning:DO NOT acidify to pH < 2. Strong acid + heat triggers decarboxylation/deacetylation (Retro-Claisen).
Step 5: Isolation
-
Procedure: Extract with Ethyl Acetate or Dichloromethane. Wash with brine. Dry over
. Concentrate in vacuo below 45°C. -
Purification: Recrystallization from Methanol or Isopropyl Alcohol is preferred over distillation to avoid thermal decomposition.
Mechanistic Visualization
Understanding the mechanism is vital for troubleshooting. The diagram below illustrates the pathway and the critical "Enolate Trap" that secures the yield.
Caption: The reaction is driven by the formation of the stable Product Enolate Salt. Failure to form this salt (due to water) or destroying it too aggressively (strong acid) leads to yield loss.
Troubleshooting Guide
Scenario A: Low Conversion / Starting Material Recovered
-
Symptom: TLC shows large spot of starting nitrile after 6 hours reflux.
-
Root Cause 1: Wet Reagents. Water quenched the ethoxide base.
-
Fix: Dry the Ethyl Acetate over molecular sieves (4Å). Titrate the NaOEt solution or use fresh solid.
-
-
Root Cause 2: Ethanol Inhibition. Too much ethanol solvent stabilizes the ethoxide, making it a poorer base, and shifts the equilibrium back to reactants.
-
Fix: Use Ethyl Acetate as the primary solvent (using it in 3-4x excess) with only a catalytic amount of ethanol (or just the amount in the NaOEt solution).
-
Scenario B: Product Decomposes upon Isolation
-
Symptom: Yield was good in the crude NMR, but dropped after rotary evaporation or distillation.
-
Root Cause: Thermal Instability. Beta-ketonitriles are heat-sensitive.
-
Fix: Keep water bath < 45°C. Do not distill the product unless under high vacuum (<1 mmHg). Prefer recrystallization.
-
Scenario C: "Gummy" or Tar-like Product
-
Symptom: Product is a dark oil that won't crystallize.
-
Root Cause: Polymerization/Self-Condensation. The starting nitrile reacted with itself (Thorpe reaction) because the ester concentration was too low locally.
-
Fix: Ensure Ethyl Acetate is present in excess before heating. Improve agitation (stirring speed) to handle the thick slurry.
-
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Methoxide (NaOMe) instead of Sodium Ethoxide? A: Yes, but with a caveat. Using NaOMe with Ethyl Acetate will result in transesterification, generating Methyl Acetate and Methanol. While the reaction will still proceed, you will generate a mixture of alcohol byproducts.[1] If you use NaOMe, it is cleaner to use Methyl Acetate as the reagent to match the alkoxide.
Q: Why does the reaction mixture turn solid? A: This is the sign of a successful reaction. The sodium salt of the product is less soluble in the organic solvent than the starting materials. This precipitation is chemically beneficial as it removes the product from the equilibrium, preventing the reverse reaction. Do not add solvent to dissolve it during the reaction ; only add water during the quench.
Q: Can I use Sodium Hydride (NaH) to improve yield?
A: Yes. NaH is a stronger, irreversible base that generates
-
Pros: Often gives higher yields (90%+) because the deprotonation is irreversible.
-
Cons: Hazardous (hydrogen evolution), more expensive, and requires strictly anhydrous conditions (THF solvent usually).
-
Recommendation: For scale-up (>100g), NaOEt is safer and sufficient. For small-scale medicinal chemistry (<5g), NaH in THF is excellent.
References
-
Organic Syntheses, Coll.[2] Vol. 2, p. 391 (1943); Vol. 10, p. 54 (1930).
- Title: -Phenylacetoacetonitrile
- Relevance: Foundational protocol for condensing phenylacetonitriles with esters using sodium ethoxide.
-
Source:
-
U.S.
- Title: Process for the production of 3-oxonitriles.
- Relevance: Describes industrial optimization of beta-ketonitrile synthesis, emphasizing temper
-
Source:
-
U.S.
- Title: Synthesis of Bupropion Intermedi
- Relevance: Specifically details the handling of 3-chlorophenyl derivatives in Claisen-type condens
-
Source:
-
BenchChem Troubleshooting Guide.
- Title: Troubleshooting side reactions in Claisen-Schmidt condens
- Relevance: General troubleshooting for condensation reactions, applicable to the "tar/polymeriz
-
Source:
Sources
purification of 2-(3-Chlorophenyl)-3-oxobutanenitrile by recrystallization
Technical Support Center: Purification of -Ketonitriles
Ticket Subject: Recrystallization Protocol for 2-(3-Chlorophenyl)-3-oxobutanenitrile Case ID: PUR-CN-3CL-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to purify 2-(3-Chlorophenyl)-3-oxobutanenitrile (also known as
Crucial Chemical Context:
-
Acidity & Tautomerism: The proton at the
-position (between the nitrile and carbonyl) is significantly acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). In solution, this compound exists in equilibrium between its keto and enol forms. -
Thermal Instability:
-ketonitriles are prone to decarboxylation or deacetylation if heated excessively in the presence of moisture or acids/bases.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Physical State: While the para-isomer (4-chloro) is a solid with a distinct melting point, the meta-isomer (3-chloro) often has a lower melting point (likely
range) and a high tendency to "oil out" rather than crystallize directly.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Module 1: Solvent Selection (Ticket #001)
User Question: "I tried recrystallizing from hot ethanol, but I got an oil. What solvent system should I use?"
Technical Resolution:
For
Recommended Solvent Systems
| System Type | Solvent(s) | Protocol Notes | Success Probability |
| Primary (Single) | Methanol | Dissolve at reflux; cool slowly to | High (Standard for class) |
| Secondary (Dual) | EtOH / Water | Dissolve in warm EtOH; add water to turbidity; cool. | Moderate (Risk of oiling) |
| Alternative | Toluene / Hexane | Dissolve in min.[1] warm Toluene; add Hexane. | High (Good for oiling issues) |
| Avoid | Acetone, DCM | Too soluble; difficult to recover yield. | Low |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Expert Insight: According to Organic Syntheses procedures for the homologous
-phenylacetoacetonitrile, Methanol is the preferred solvent, yielding straw-colored crystals [1].
Module 2: The Protocol (Ticket #002)
User Question: "Can you provide a step-by-step workflow that minimizes decomposition?"
Technical Resolution: Follow this "Low-Thermal-Stress" protocol to prevent hydrolysis of the nitrile group.
Step-by-Step Workflow
-
Dissolution:
-
Filtration (Optional but Recommended):
-
If the solution is dark/hazy, add activated charcoal (0.5% w/w).
-
Filter hot through a pre-warmed funnel to remove charcoal/inorganic salts.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature undisturbed for 30 minutes.
-
Critical Step: If no crystals form, scratch the glass or add a seed crystal.
-
Transfer to an ice-salt bath (
) for 1 hour.
-
-
Isolation:
Module 3: Troubleshooting Flowchart (Ticket #003)
User Question: "My product separates as a yellow oil at the bottom of the flask. How do I fix this?"
Technical Resolution: "Oiling out" occurs when the saturation temperature exceeds the melting point of the solvated compound. You must lower the saturation temperature.
Decision Logic: Solving the "Oiling Out" Issue
Caption: Logic flow for remediating "oiling out" phenomena during
The "Trituration" Rescue Method: If the oil refuses to crystallize:
-
Decant the supernatant solvent.
-
Add a small amount of cold Hexane or Petroleum Ether to the oil.
-
Rub the oil against the glass wall with a glass rod vigorously.
-
This mechanical stress often induces the phase change to a solid.
Module 4: Stability & Analytical Validation (Ticket #004)
User Question: "The NMR looks messy. Are there impurities or is the compound degrading?"
Technical Resolution: A "messy" NMR for 2-(3-Chlorophenyl)-3-oxobutanenitrile is often a false alarm caused by keto-enol tautomerism .[1]
-
NMR Artifacts:
-
You will likely see two sets of peaks.[1]
-
Keto form: Doublet/Singlet for the
-proton aroundngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 4.5–5.0 ppm. -
Enol form: Singlet for the vinyl proton and a broad downfield peak (
12–14 ppm) for the enolic -OH (hydrogen-bonded).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Action: Do not discard the batch.[3] Run the NMR in
(favors enol) or (favors keto) to see if the ratio shifts.
-
-
Storage:
References
-
Organic Syntheses. "ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Phenylacetoacetonitrile". Org.[2] Synth.1939 , 19, 78; Coll. Vol.1943 , 2, 487. -
Sigma-Aldrich. "2-(4-Chlorophenyl)-3-oxobutanenitrile Safety Data Sheet".[1][4] Merck KGaA.[1]
-
BenchChem. "Synthesis and Purification of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Ketonitriles". Chemical Database.[1]
Sources
- 1. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 4. 2-(4-Chlorophenyl)-3-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
minimizing side reactions during 2-(3-Chlorophenyl)-3-oxobutanenitrile cyclization
Minimizing Side Reactions During 2-(3-Chlorophenyl)-3-oxobutanenitrile Cyclization
Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS 14123-79-6) [1]
Overview & Mechanistic Insight
The cyclization of
The Causality of Instability:
The methine proton at the
Troubleshooting FAQs
Q1: During pyrazole synthesis with hydrazine, I am observing a massive loss of my starting material to a byproduct identified as 3-chlorophenylacetonitrile. Why is this happening?
A: You are observing deacylation via a retro-Claisen-type cleavage [4]. Hydrazine is a strong nucleophile but also a moderate base. If the reaction is run in a polar protic solvent without acid catalysis, the hydrazine can attack the carbonyl carbon and, rather than forming the desired hydrazone, expel the highly stable
-
Solution: Shift from basic to mildly acidic conditions. Using a catalytic amount of glacial acetic acid activates the carbonyl toward rapid hydrazone formation, kinetically outcompeting the deacylation pathway.
Q2: My cyclization yields a mixture of 3-amino and 5-amino pyrazole regioisomers. How do I force the reaction to favor the 5-amino product? A: Regioisomer formation is dictated by the initial site of nucleophilic attack [3]. Attack at the carbonyl yields the hydrazone, which cyclizes to the 5-amino pyrazole (kinetic product). Direct attack at the nitrile yields the amidrazone, leading to the 3-amino pyrazole.
-
Solution: Lower the initial addition temperature to 0–5 °C to favor kinetic attack at the more electrophilic carbonyl. Once the hydrazone is formed, apply heat to drive the cyclization. Avoid prolonged heating in strong acids, which can cause thermodynamic equilibration to the undesired 3-amino isomer.
Q3: The reaction stalls at an intermediate mass, and I see significant nitrile hydrolysis. How can I drive it to completion?
A:
-
Solution: Transition to an anhydrous solvent system (e.g., Toluene) and utilize a Dean-Stark trap to continuously remove water as it forms. This self-validating setup physically pulls the reaction equilibrium toward the cyclized product while protecting the nitrile from hydrolysis.
Quantitative Data: Optimization of Cyclization Conditions
The following table summarizes the impact of various reaction parameters on the cyclization of 2-(3-chlorophenyl)-3-oxobutanenitrile with hydrazine hydrate.
| Solvent | Reagent / Catalyst | Temp (°C) | Yield of Desired 5-Amino Pyrazole (%) | Deacylation Byproduct (%) | Regioisomeric Ratio (5-amino : 3-amino) |
| Ethanol | 78 (Reflux) | 40% | 35% | 1.5 : 1 | |
| Ethanol | 78 (Reflux) | 65% | 15% | 3 : 1 | |
| THF | 65 (Reflux) | 78% | 5% | 8 : 1 | |
| Toluene | 110 (Dean-Stark) | 88% | < 2% | > 15 : 1 |
Step-by-Step Experimental Protocol
Optimized Regioselective Synthesis of 5-Amino-4-(3-chlorophenyl)-3-methylpyrazole This protocol utilizes continuous water removal and mild acid catalysis to prevent retro-Claisen cleavage and ensure high regioselectivity.
-
Preparation: Charge a dry, nitrogen-purged 250 mL round-bottom flask with 2-(3-Chlorophenyl)-3-oxobutanenitrile (10.0 g, 51.6 mmol) and anhydrous toluene (100 mL).
-
Catalyst Addition: Add glacial acetic acid (0.31 g, 5.16 mmol, 0.1 eq). Note: This mild acid activates the carbonyl, preventing the hydrazine from acting purely as a base.
-
Reagent Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add hydrazine hydrate (2.84 g, 56.7 mmol, 1.1 eq) dropwise over 15 minutes. Maintain stirring for 30 minutes at this temperature to ensure kinetic hydrazone formation.
-
Cyclization & Water Removal: Remove the ice bath and attach a Dean-Stark trap fitted with a reflux condenser. Heat the reaction to a vigorous reflux (110 °C).
-
Self-Validation Check: Monitor the Dean-Stark trap. The reaction is nearing completion when water ceases to collect (typically 1.0–1.2 mL of water will be recovered). Confirm the disappearance of the intermediate hydrazone via HPLC (typically 2–3 hours).
-
Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous
(50 mL) to neutralize the acetic acid, followed by brine (50 mL). Dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude product.
Reaction Pathway Visualization
Reaction pathways of 2-(3-Chlorophenyl)-3-oxobutanenitrile cyclization and common side reactions.
References
- Sigma-Aldrich. "3-oxobutanenitrile | Sigma-Aldrich: 2-(3-chlorophenyl)-3-oxobutanenitrile. CAS No.: 14123-79-6." Sigmaaldrich.com.
- European Patent Office. "EP1352898B1 - Process for producing beta-ketonitrile compound." Google Patents.
- United States Patent and Trademark Office. "US11019821B2 - Fused bicyclic heterocycle derivatives as pesticides." Googleapis.com.
- United States Patent and Trademark Office. "US20230060425A1 - Fused bicyclic heterocycle derivatives as pesticides." Google Patents.
Technical Support Guide: Solvent Optimization for 2-(3-Chlorophenyl)-3-oxobutanenitrile
Executive Summary & Molecule Profile
Subject: 2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS: Custom/Derivative)
Synonyms:
This guide addresses the critical role of solvent selection in manipulating the keto-enol tautomeric equilibrium , which dictates reactivity patterns (C-alkylation vs. O-alkylation vs. Cyclocondensation).
Solvation & Tautomerism
The molecule exists in a dynamic equilibrium between the Keto form (favored in non-polar solvents) and the Enol form (stabilized by polar solvents and intramolecular H-bonding).[1]
-
Keto Form: Essential for nucleophilic attack at the carbonyl (e.g., Knoevenagel condensation).
-
Enol/Enolate Form: Essential for acting as a nucleophile (e.g., Alkylation).
Solvent Selection Matrix
Use this table to select the starting solvent based on your intended reaction pathway.
| Solvent Class | Examples | Dielectric Const. ( | Interaction Mechanism | Recommended Application |
| Polar Protic | Ethanol, Methanol, Acetic Acid | High (>20) | H-bond donor; stabilizes anions via solvation shell. | Heterocycle Synthesis (Pyrazoles/Isoxazoles). Facilitates proton transfer. |
| Polar Aprotic | DMF, DMSO, NMP | High (>30) | Dipole-dipole; dissociates ion pairs ("naked" enolate). | O-Alkylation or difficult C-Alkylation (requires careful electrophile matching).[2] |
| Non-Polar | Toluene, Xylene | Low (<2.5) | Weak dispersion; promotes tight ion-pairing. | C-Alkylation (with Phase Transfer Catalysts) & Knoevenagel Condensation . |
| Chlorinated | DCM, Chloroform | Moderate (4-9) | Good solubility; weak H-bond donor. | Work-up/Extraction & Low-temp acylations. |
Critical Workflows & Protocols
Workflow A: Controlling Alkylation Selectivity (C- vs. O-Alkylation)
The Issue: The enolate of 2-(3-chlorophenyl)-3-oxobutanenitrile is an ambident nucleophile. The Oxygen is the "hard" center (high charge density), and the Carbon is the "soft" center.
-
To favor C-Alkylation (Target):
-
Solvent: Toluene or Acetone.
-
Mechanism: In non-polar solvents, the cation (
or ) coordinates tightly with the hard Oxygen, shielding it. This forces the electrophile to attack the Carbon. -
Protocol: Use Toluene with a Phase Transfer Catalyst (e.g., TBAB) and mild base (
).
-
-
To favor O-Alkylation (Impurity/Target):
-
Solvent: DMF or DMSO.
-
Mechanism: These solvents solvate the cation effectively, leaving a "naked" enolate. The hard Oxygen is now free to react with hard electrophiles (e.g., alkyl sulfates).
-
Workflow B: Heterocycle Synthesis (Pyrazole Formation)
The Issue: Reaction with hydrazines requires a delicate balance of solubility and acid catalysis. Protocol:
-
Solvent: Ethanol (Abs.) or Glacial Acetic Acid.
-
Rationale: The 3-chlorophenyl group reduces the nucleophilicity of the ketone. Protic solvents assist in the polarization of the carbonyl, facilitating the initial nucleophilic attack by hydrazine.
-
Optimization: If the reaction stalls, switch to Acetic Acid as the solvent. It acts as both solvent and catalyst, driving the dehydration step to form the aromatic pyrazole ring.
Visualizing the Mechanism
The following diagram illustrates how solvent polarity dictates the reaction pathway by shifting tautomeric forms and shielding nucleophilic sites.
Figure 1: Solvent-dependent reaction pathways. Non-polar solvents favor C-alkylation via ion-pairing; Polar Aprotic solvents expose the Oxygen to alkylation; Protic solvents facilitate cyclization.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization from Ethanol. How do I fix this?
-
Diagnosis: The lipophilic 3-chlorophenyl group reduces water solubility, but the compound may be too soluble in pure ethanol to crystallize effectively at room temperature.
-
Solution: Use a binary solvent system . Dissolve the crude oil in a minimum amount of warm Ethanol (
). Slowly add water (antisolvent) dropwise until persistent turbidity appears. Cool slowly to . If oiling persists, switch to Isopropanol/Hexane .
Q2: I am seeing significant O-alkylation (ether formation) instead of C-alkylation.
-
Cause: You are likely using a polar aprotic solvent (DMF/DMSO) or a "hard" leaving group (chloride/mesylate).
-
Correction:
-
Switch solvent to Acetone or Acetonitrile .
-
Add a soft counter-ion source (e.g., LiBr) if possible.
-
Pro-Tip: If you must use DMF, lower the temperature to
and add the electrophile very slowly to favor the thermodynamic product (C-alkyl) over the kinetic product (O-alkyl).
-
Q3: The reaction with hydrazine is sluggish (low yield of pyrazole).
-
Cause: The electron-withdrawing chlorine atom on the phenyl ring deactivates the ketone slightly, and if you are using a neutral solvent, the activation energy is too high.
-
Correction: Switch to Glacial Acetic Acid under reflux. The acid protonates the carbonyl oxygen, making it a super-electrophile, susceptible to hydrazine attack.
Q4: Can I use water as a solvent for Green Chemistry purposes?
-
Feasibility: Generally, No for the reaction itself due to poor solubility of the chlorinated aromatic ring.
-
Alternative: Use Ethanol:Water (1:1) or Ethyl Lactate as greener alternatives. For alkylations, consider "On-Water" conditions using vigorous stirring and a Phase Transfer Catalyst (TBAB), which creates a hydrophobic reaction micro-environment.
References
-
Tautomerism & Solvent Effects
-
Solvent effect in keto–enol tautomerism for a polymerizable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-ketonitrile monomer. (Journal of Molecular Structure).
-
-
Synthesis of
-Ketonitriles:- Transition-metal-catalyst-free reaction of amides and acetonitriles. (RSC Advances).
-
Alkylation Selectivity (C- vs O-)
- Base‐Promoted ‐Alkylation of Arylacetonitriles with Alcohols. (ChemistrySelect).
-
Heterocycle Formation (Hydrazine)
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[3] (Chemistry LibreTexts).
-
Sources
Technical Support Center: Purification of 2-(3-Chlorophenyl)-3-oxobutanenitrile
[1][2][3]
Topic: Removal of Impurities from Crude 2-(3-Chlorophenyl)-3-oxobutanenitrile
CAS Reference (Analog): 24424-99-5 (Generic
Introduction: The Chemistry of Your Impurities
Welcome to the Technical Support Center. You are likely working with 2-(3-Chlorophenyl)-3-oxobutanenitrile , a critical intermediate synthesized via the Claisen condensation of 3-chlorophenylacetonitrile and an acetate source (ethyl acetate or acetic anhydride).[1][2]
The Core Problem:
This molecule possesses a highly acidic proton (
Common Impurities:
-
Unreacted Starting Material (SM): 3-Chlorophenylacetonitrile (Neutral).[2][4]
-
Self-Condensation Dimers: Formed if the reaction temperature spikes (Oligomers/Colored bodies).[2][4]
-
Hydrolysis Byproducts: 3-Chlorophenylacetic acid (if moisture was present).[1][2][4]
-
Inorganic Salts: Sodium ethoxide/methoxide residues.[4]
Module 1: Diagnostic Triage
Before attempting purification, identify the nature of your crude material using this diagnostic matrix.
Impurity Identification Table
| Observation | Likely Culprit | Chemical Nature | Diagnostic Test |
| Oily/Wet Paste | Solvent or Unreacted SM | Neutral / Volatile | TLC: SM runs much higher (less polar) than product.[1][2][4] |
| Dark Orange/Red Color | Oligomers/Polymers | Conjugated Organics | Solubility: Often insoluble in cold EtOH; persists after acid-base wash.[1][2][4] |
| Low Yield after Acidification | pH Mismatch | Product remains as salt | pH Check: Ensure aqueous layer is pH < 4.[4] |
| White Precipitate in Water | Inorganic Salts | NaCl / NaOAc | Ash Test: Residue remains after burning a small sample.[4] |
Visualizing the Impurity Landscape
Figure 1: Chemical classification of components in the crude reaction mixture.[1][2]
Module 2: The "Acid-Base Swing" Protocol
Status: Primary Purification Method
Principle: This protocol exploits the acidity of the
Step-by-Step Workflow
-
Dissolution (The Base Wash):
-
Suspend your crude solid/oil in 10% NaOH (aq) or 10% Na2CO3 .[4]
-
Why: The target molecule (
-ketonitrile) deprotonates and dissolves into the water phase. The unreacted 3-chlorophenylacetonitrile (SM) does not possess a sufficiently acidic proton to dissolve in weak/dilute base and will remain as an oil or suspension. -
Target pH: > 12.
-
-
Filtration / Extraction (The Separation):
-
If SM is solid: Filter the solution through Celite to remove undissolved solids.
-
If SM is oil: Extract the aqueous alkaline solution with Toluene or MTBE (2x).[4]
-
Critical Step:Keep the Aqueous Layer. Discard the organic layer (which contains the unreacted starting material).
-
-
Precipitation (The Acid Drop):
-
Isolation:
Workflow Diagram
Figure 2: The "Acid-Base Swing" purification logic flow.[1][2][4]
Module 3: Recrystallization (Polishing)[3]
If the product retains color or trace impurities after the Acid-Base Swing, proceed to recrystallization.
Recommended Solvent Systems:
-
System A (Standard): Ethanol / Water (9:1 to 5:1 ratio).[4]
-
System B (For stubborn color): Methanol (with charcoal treatment).[4]
Protocol:
-
Dissolve the dried solid in the minimum amount of boiling Ethanol.
-
Optional: If colored, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.
-
Remove from heat. Add warm water dropwise until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
Troubleshooting & FAQs
Q1: My product "oils out" instead of crystallizing during acidification. Why?
A: This occurs if the temperature is too high or the concentration is too rapid.
-
Fix: Ensure the aqueous base solution is < 5°C before adding acid.
-
Fix: Add the acid very slowly . If oil forms, stop, stir vigorously to induce solidification, or add a seed crystal of pure product.
Q2: The NMR shows a mixture of two compounds, but TLC shows one spot.
A: You are likely observing Keto-Enol Tautomerism .
-
Keto:[1][2][4][8] Doublet/Singlet for the
-proton (~4.5–5.0 ppm).[2][4] -
Enol: Exchangeable -OH proton (~12+ ppm) and vinyl proton.[1][2]
-
Verdict: This is not an impurity; it is the nature of the molecule.
Q3: I have low yield after the Acid-Base Swing.
A: The product might still be in the aqueous phase if the pH isn't low enough.
-
Check: The pKa of the 3-chloro analog is likely around 7-8.[1][2] If you only acidify to pH 7, ~50% of your product is still dissolved as the salt.
-
Fix: Drive the pH down to 3 or 4 .
Q4: The product is still yellow/orange.
A: The color comes from conjugated oligomers formed during the Claisen condensation.
References
-
Organic Syntheses , Coll.[4] Vol. 2, p. 284 (1943); Vol. 18, p. 66 (1938). Synthesis of alpha-phenylacetoacetonitrile (analogous chemistry).Link[4]
-
BenchChem , 2-(3-Chlorophenyl)-3-oxobutanenitrile Synthesis & Properties. Link
-
PubChem , Compound Summary for 3-Oxo-2-phenylbutanenitrile. Link
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[4] General procedures for Claisen Condensations and purification of
-keto esters/nitriles.
Sources
- 1. 4468-48-8 CAS MSDS (2-Phenylacetoacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-(3-chlorophenyl)-4-oxo-4-phenylbutanenitrile | 344280-04-2 [sigmaaldrich.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 3-Oxo-4-phenylbutanenitrile | C10H9NO | CID 562666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
Technical Support Center: Troubleshooting Aqueous Solubility for 2-(3-Chlorophenyl)-3-oxobutanenitrile
Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing physicochemical challenges with 2-(3-Chlorophenyl)-3-oxobutanenitrile .
As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of a molecule's intrinsic properties. This compound features a highly lipophilic 3-chlorophenyl ring and a rigid crystalline lattice, rendering it practically insoluble in neutral water[1]. However, it also possesses a unique structural advantage: the alpha-carbon (C2) is flanked by three electron-withdrawing groups (a nitrile, a ketone, and an aryl ring). This makes the alpha-proton highly acidic. By exploiting this specific chemical causality—or by utilizing advanced formulation techniques like co-solvency and host-guest complexation—we can engineer robust, self-validating solubilization protocols[2][3].
Strategic Decision Matrix
Before proceeding to the troubleshooting steps, consult the logical workflow below to select the appropriate solubility enhancement technique based on your downstream assay constraints.
Decision matrix for selecting a solubility enhancement strategy based on downstream assay constraints.
Troubleshooting FAQs
Q1: My compound remains completely insoluble in standard PBS (pH 7.4). How can I achieve a high-concentration aqueous stock without organic solvents? A1: The insolubility at pH 7.4 is due to the compound remaining in its un-ionized, lipophilic state[4]. Because the alpha-proton is highly acidic (stabilized by resonance from the ketone and nitrile groups), raising the pH slightly above its pKa will force the molecule into a water-soluble enolate anion[3]. By adjusting the buffer to pH 8.5–9.0, you can achieve complete dissolution.
Q2: I dissolved the compound in 100% DMSO, but it precipitates immediately upon dilution into my assay buffer. How do I prevent this "solvent crash"? A2: "Solvent crash" occurs because the rapid diffusion of DMSO into the bulk water causes a sudden spike in the dielectric constant of the microenvironment, forcing the hydrophobic compound to nucleate and precipitate[2]. To prevent this, you must introduce a non-ionic surfactant (like Tween-80) into the DMSO stock before dilution. The surfactant forms protective micelles around the lipophilic chlorophenyl ring faster than the compound can crystallize[3].
Q3: My downstream application is a cell-based assay sensitive to both high pH and DMSO. How can I solubilize the compound without causing cytotoxicity? A3: You must utilize host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It will physically encapsulate the 3-chlorophenyl moiety, shielding it from the aqueous environment and enhancing solubility without altering the bulk pH or requiring cytotoxic organic solvents[6].
Experimental Protocols
Protocol A: pH Adjustment (Enolate Formation)
Causality: Deprotonation of the alpha-carbon creates a negatively charged, highly polar enolate salt that readily hydrates in water.
-
Suspension: Weigh 10 mg of 2-(3-Chlorophenyl)-3-oxobutanenitrile and suspend it in 9 mL of deionized water. The suspension will be highly turbid.
-
Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously.
-
Solubilization: As the pH approaches 8.5–9.0, the suspension will rapidly clear. Once completely transparent, adjust the final volume to 10 mL with water.
-
Self-Validation Step: To verify that solubility is driven by ionization, take a 1 mL aliquot and back-titrate with 0.1 M HCl. If the solution becomes cloudy below pH 7.0, the mechanism is validated.
Protocol B: Co-solvency & Micellar Solubilization
Causality: Co-solvents lower the interfacial tension, while surfactants provide a hydrophobic core for the drug to reside in once introduced to an aqueous phase.
-
Primary Stock: Dissolve the compound in 100% DMSO to create a 50 mM stock solution.
-
Surfactant Priming: Mix the DMSO stock 1:1 (v/v) with Tween-80. Vortex vigorously for 2 minutes to ensure homogeneous distribution of the surfactant molecules around the solvated drug.
-
Aqueous Dilution: Place your target aqueous buffer on a high-speed vortex. Add the DMSO/Tween-80/Drug mixture dropwise into the vortex vortex-cone.
-
Self-Validation Step: Measure the absorbance of the final solution at 600 nm. A reading of < 0.05 OD confirms the absence of sub-visible nucleated particles.
Protocol C: Cyclodextrin Complexation (Kneading Method)
Causality: Mechanical stress forces the lipophilic portion of the drug into the hydrophobic cavity of HP-β-CD, creating a thermodynamically stable, water-soluble complex.
-
Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water[5].
-
Molar Ratio Mixing: Add the compound to the HP-β-CD solution at a 1:2 (Drug:CD) molar ratio to ensure complete encapsulation[6].
-
Kneading/Sonication: Transfer the mixture to a mortar and knead for 45 minutes, or use a probe sonicator (50W, 15 minutes on ice) until the solution turns from an opaque suspension to a clear, slightly viscous liquid.
-
Lyophilization (Optional): Freeze the clear solution at -80°C and lyophilize for 48 hours to obtain a stable, easily reconstitutable powder.
Quantitative Data Presentation
| Solubilization Strategy | Mechanism of Action | Estimated Max Aqueous Conc. | Biocompatibility (In vivo/Cells) | Primary Limitation |
| Standard Buffer (pH 7.4) | None (Baseline) | < 0.1 mg/mL | High | Practically insoluble |
| pH Adjustment (pH > 8.5) | Ionization (Enolate) | > 15 mg/mL | Low (Alkaline stress) | May cause base-catalyzed hydrolysis over time |
| Co-solvency (DMSO/Tween) | Micellar encapsulation | 5 - 10 mg/mL | Moderate | Solvent toxicity at high concentrations |
| HP-β-CD Complexation | Host-Guest inclusion | > 20 mg/mL | Very High | Requires high mass ratio of excipient to API |
References
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Current Science Research and Review. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Solubility Enhancement. Glatt CDMO-Services. Available at: [Link]
-
Various techniques for solubility enhancement: An overview. The Pharma Innovation. Available at: [Link]
Sources
- 1. ijcsrr.org [ijcsrr.org]
- 2. wjbphs.com [wjbphs.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. cdmo-services.glatt.com [cdmo-services.glatt.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
controlling temperature for stable 2-(3-Chlorophenyl)-3-oxobutanenitrile synthesis
[1][2]
Topic: Temperature Control Strategies for Stable Claisen Condensation Ticket ID: CHEM-SUP-2024-3CL Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Chemical Context[1][3][4][5][6][7][8][9]
User Query: "How do I control temperature to ensure a stable synthesis of 2-(3-Chlorophenyl)-3-oxobutanenitrile and avoid polymerization?"
Technical Insight:
The synthesis of 2-(3-Chlorophenyl)-3-oxobutanenitrile (also known as
This reaction is governed by a competition between kinetic and thermodynamic factors.[4][5][6][7]
-
Exothermic Deprotonation: The initial abstraction of the
-proton is rapid and exothermic.[1] If uncontrolled, this leads to self-condensation of the nitrile (Thorpe-Ziegler reaction), resulting in dark tars and low yields.[1] -
Thermodynamic Equilibrium: The condensation step is reversible. To drive the reaction to completion, the mixture must often be heated to reflux to ensure the formation of the stable enolate salt, which precipitates and drives the equilibrium forward.
-
Hydrolytic Instability: The final product contains both a nitrile and a ketone. High temperatures during the acidic workup can lead to hydrolysis (amide/acid formation) or decarboxylation.
Process Workflow & Temperature Gates
The following diagram outlines the critical temperature checkpoints ("Gates") where the reaction is most vulnerable to failure.
Caption: Process flow illustrating the four critical temperature gates (Red = High Risk, Green = Maintenance) required to prevent side reactions during Claisen condensation.
Critical Troubleshooting Guides
Phase 1: The Addition (Preventing the "Tar")
Issue: The reaction mixture turns dark brown/black immediately upon adding reagents. Mechanism: High local temperatures caused rapid deprotonation, leading to polymerization of the 3-chlorophenylacetonitrile rather than acylation.[1]
| Variable | Recommendation | Technical Rationale |
| Base Strength | Sodium Ethoxide (freshly prepared) | Commercial NaOEt often contains NaOH/water, which kills the reaction.[1][2] Prepare in situ. |
| Temperature | 0°C to 5°C | Kinetic control.[1][8] Low temp slows the polymerization rate of the nitrile anion. |
| Rate | Dropwise over 30-60 mins | Prevents "hot spots" where local concentration of base is too high.[1] |
Corrective Action: If the solution is already black/tarry, the batch is likely compromised. For the next attempt, ensure the reactor is actively cooled (ice/salt bath) before starting the addition.
Phase 2: The Reaction (The "Thick Paste" Phenomenon)
Issue: The reaction mixture solidifies into a thick paste that stops stirring. Mechanism: The product forms as a sodium enolate salt. This salt is insoluble in ethanol/ethyl acetate and precipitates.[1] This is a sign of success , but if stirring stops, conversion halts.
Protocol Adjustment:
-
Mechanical Stirring: Magnetic stir bars are insufficient for this synthesis.[1] Use an overhead mechanical stirrer.[1]
-
Solvent Volume: If the paste is unmanageable, add small aliquots of anhydrous ethanol.
-
Temperature: Maintain Reflux (~78°C) . The heat is necessary to drive the unfavorable equilibrium to the right by precipitating the salt.
Phase 3: Quenching (The Yield Killer)
Issue: Product is lost or decomposes during workup.
Mechanism: The
Strict Protocol:
-
Cooling: Cool the reaction vessel to 0°C externally.
-
Acid Choice: Use dilute acetic acid or 10% HCl.[1]
-
Internal Monitoring: Place a thermometer inside the liquid. Do not let the internal temperature rise above 10°C during acidification.
Validated Experimental Protocol
Reference Standard: Adapted from Organic Syntheses procedures for analogous phenylacetonitriles [1, 2].
Reagents:
Step-by-Step Methodology:
-
Base Preparation (Gate 1):
-
Reagent Addition (Gate 2):
-
Cool the NaOEt solution to 0-5°C using an ice bath.
-
Mix the 3-chlorophenylacetonitrile and Ethyl Acetate in a separate dropping funnel.
-
Add this mixture dropwise to the cold base over 1 hour. Do not allow temp to exceed 10°C.
-
-
Reaction Maintenance (Gate 3):
-
Once addition is complete, remove the ice bath.
-
Slowly heat the mixture to reflux .
-
Reflux for 3-4 hours.[1] The mixture will likely become a thick, yellowish paste (the sodium salt).
-
-
Isolation (Gate 4):
-
Cool the mixture to room temperature, then to 0°C .
-
Add ice-cold water (approx.[1] 3x volume of ethanol) to dissolve the paste.
-
Filtration Step (Optional): Extract with ether to remove unreacted neutral starting materials (discard organic layer).[1][10]
-
Acidification: To the aqueous layer (kept at <10°C), add dilute acetic acid or 10% HCl dropwise until pH ~4-5.[1]
-
The product will precipitate as a solid.[8] Filter, wash with cold water, and dry.[2][8]
-
Frequently Asked Questions (FAQ)
Q: Can I use commercial Sodium Ethoxide powder instead of making it fresh? A: It is not recommended .[1] Commercial NaOEt is extremely hygroscopic.[1] Absorbed moisture forms NaOH, which hydrolyzes your ethyl acetate and lowers the yield significantly. Freshly prepared alkoxide is the industry standard for Claisen condensations.
Q: Why use Ethyl Acetate instead of Acetyl Chloride? A: Acetyl chloride is too reactive for this specific base-mediated pathway and would react violently with the ethanol solvent.[1] Ethyl acetate allows for a reversible, controlled condensation that can be driven by the precipitation of the product salt.
Q: My product has a melting point lower than reported. How do I purify it? A: Recrystallization is best performed using Methanol or aqueous Methanol.[1][10] Dissolve the solid in hot methanol, treat with activated charcoal (to remove dark polymers), filter hot, and cool to crystallize [2].
References
Sources
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]
- 3. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates of 2-(3-Chlorophenyl)-3-oxobutanenitrile
Introduction & Mechanistic Context
2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS: 14123-79-6) is a critical
The success of this reaction relies heavily on the acidity differential between the two reactants. The methylene protons of the phenylacetonitrile derivative have a pKa of approximately 14.3[2], making them significantly more acidic than the
Diagnostic FAQ & Troubleshooting Directives
Q1: My reaction shows >40% unreacted 3-chlorophenylacetonitrile even after 12 hours of reflux. What is causing this? Causality & Solution: The most common culprit is moisture contamination in either the sodium ethoxide or the ethyl acetate. Sodium ethoxide is highly hygroscopic. In the presence of trace water, it hydrolyzes to form sodium hydroxide (NaOH) and ethanol. NaOH is an ineffective base for this carbon-carbon bond formation; instead, it rapidly attacks ethyl acetate via saponification, yielding sodium acetate and ethanol. This dual-consumption destroys both your base and your electrophile simultaneously. Actionable Fix: Use freshly titrated, anhydrous NaOEt (or generate it in situ using sodium metal and anhydrous ethanol). Ensure ethyl acetate is distilled over calcium hydride or dried over activated 3Å molecular sieves prior to use.
Q2: NMR analysis of the crude mixture shows significant formation of ethyl acetoacetate. How do I suppress this side reaction?
Causality & Solution: Ethyl acetoacetate is the product of the self-condensation of ethyl acetate. Although the
Q3: The reaction proceeds well initially but consistently stalls at ~60% conversion. How can I push it to completion? Causality & Solution: The condensation produces one equivalent of ethanol for every equivalent of product formed. While the formation of the product's sodium enolate is thermodynamically favorable, the accumulation of ethanol in a closed reflux system can stall the equilibrium (Le Chatelier's principle). Furthermore, the sodium salt of the product may precipitate and coat the unreacted base, physically sequestering it from the reaction mixture. Actionable Fix: Equip your reaction setup with a short-path distillation head or a Dean-Stark trap. By continuously distilling off the ethanol by-product (and recycling the ethyl acetate if used as solvent), you force the equilibrium to the right.
Q4: The TLC shows complete consumption of the starting material, but my isolated yield is poor after workup. Why?
Causality & Solution:
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the impact of different variables on the conversion rate of 3-chlorophenylacetonitrile to 2-(3-chlorophenyl)-3-oxobutanenitrile.
| Base (Equiv) | Solvent System | Temperature / Condition | Ethanol Removal | Conversion (%) |
| NaOEt (1.0) | Ethyl Acetate (Excess) | Reflux (77 °C) | No | 55 - 60% |
| NaOEt (1.5) | Ethyl Acetate (Excess) | Reflux (77 °C) | No | 65 - 70% |
| NaOEt (1.5) | Toluene / EtOAc (1:2) | 85 °C | Yes (Distillation) | > 95% |
| NaOMe (1.5) | Ethyl Acetate (Excess) | Reflux (77 °C) | No | 45 - 50% |
| NaH (1.5) | THF / EtOAc (1:1) | 65 °C | N/A (H2 gas evolved) | > 90% |
Note: While NaH provides excellent conversion by making the deprotonation irreversible, it poses significant safety and scale-up challenges compared to NaOEt coupled with continuous distillation.
Self-Validating Experimental Protocol
Optimized Synthesis of 2-(3-Chlorophenyl)-3-oxobutanenitrile
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a short-path distillation apparatus. Flush the system with dry Nitrogen.
-
Reagent Loading: Add 1.5 equivalents of freshly prepared, anhydrous sodium ethoxide (NaOEt) to the flask. Suspend the base in anhydrous toluene (3 volumes relative to the nitrile).
-
Addition: In a separate dry vessel, dissolve 1.0 equivalent of 3-chlorophenylacetonitrile in 3.0 equivalents of anhydrous ethyl acetate. Transfer this mixture to the dropping funnel.
-
Reaction Initiation: Heat the toluene/NaOEt suspension to 80 °C. Add the nitrile/ester solution dropwise over 1 hour.
-
Self-Validation Cue: The mixture will transition from a slurry to a homogeneous solution, followed by the gradual precipitation of the product's sodium salt (a thick, pale-yellow suspension).
-
-
Equilibrium Shift: Continue heating at 85–90 °C. Allow the ethanol/ethyl acetate azeotrope to distill off. Replace the distilled volume with fresh anhydrous toluene to maintain stirring efficiency. Monitor by TLC (Hexanes:EtOAc 3:1) until the nitrile is consumed (< 2 hours).
-
Quench & Isolation: Cool the reaction mixture to 0 °C using an ice-salt bath. Slowly add ice-cold 10% aqueous HCl until the pH of the aqueous layer reaches 4.5.
-
Self-Validation Cue: The thick sodium salt will dissolve, and the free
-keto nitrile will partition into the organic layer.
-
-
Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure product.
Mechanistic and Troubleshooting Workflows
Mechanistic pathway of the Claisen-type condensation yielding 2-(3-Chlorophenyl)-3-oxobutanenitrile.
Diagnostic decision tree for troubleshooting stalled beta-keto nitrile syntheses.
References
- CAS No.4468-48-8, 2-Phenylacetoacetonitrile Suppliers - LookChem. LookChem.
- Determination of the pKa of Ethyl Acetate: Brønsted Correlation for Deprotonation of a Simple Oxygen Ester in Aqueous Solution. Journal of the American Chemical Society.
- Showing Compound Benzeneacetonitrile (FDB012457). FooDB.
Sources
Technical Support Center: Stability of 2-(3-Chlorophenyl)-3-oxobutanenitrile
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Chlorophenyl)-3-oxobutanenitrile. The focus is on understanding and mitigating stability issues encountered under acidic experimental conditions.
Core Concepts: Understanding the Instability of β-Ketonitriles in Acid
2-(3-Chlorophenyl)-3-oxobutanenitrile belongs to the class of β-ketonitriles. Its structure, containing a ketone group beta (β) to a nitrile group, makes it susceptible to a two-step degradation cascade in the presence of aqueous acid, particularly when heated. Understanding this pathway is critical for experimental design, workup procedures, and analytical method development.
The primary degradation mechanism involves:
-
Acid-Catalyzed Hydrolysis: The nitrile functional group undergoes hydrolysis to form a carboxylic acid. This reaction proceeds through an amide intermediate and is catalyzed by acid, which protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[1][2][3][4]
-
Decarboxylation: The product of this hydrolysis is 2-(3-chlorophenyl)-3-oxobutanoic acid, a β-keto acid. β-Keto acids are notoriously unstable, especially in acidic conditions and upon heating.[5][6] They readily undergo decarboxylation (loss of CO₂) through a cyclic, six-membered transition state to yield a ketone.[7][8]
This cascade means that the initial nitrile is ultimately converted into a simpler ketone, representing a significant loss of the desired starting material.
Visualizing the Degradation Pathway
The following diagram illustrates the sequential degradation of 2-(3-Chlorophenyl)-3-oxobutanenitrile in an acidic environment.
Caption: Primary degradation pathway of 2-(3-Chlorophenyl)-3-oxobutanenitrile in acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving 2-(3-Chlorophenyl)-3-oxobutanenitrile under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-(3-Chlorophenyl)-3-oxobutanenitrile in acid? A1: The primary pathway is a two-step process. First, the nitrile group hydrolyzes to a carboxylic acid, forming an unstable β-keto acid intermediate.[1][4] This intermediate then rapidly loses carbon dioxide (decarboxylates) to form 1-(3-chlorophenyl)propan-2-one.[5][7]
Q2: I'm observing significant product loss during an acidic aqueous workup. What is happening? A2: You are likely observing acid-catalyzed hydrolysis followed by decarboxylation. The combination of water, acid, and potentially elevated temperatures from an exothermic neutralization step can accelerate this degradation.[9] Even at room temperature, prolonged exposure to acidic conditions can lead to measurable loss of your compound.
Q3: How does temperature affect the stability of this compound in an acidic solution? A3: Temperature is a critical factor. Both the initial hydrolysis of the nitrile and, most significantly, the decarboxylation of the β-keto acid intermediate are accelerated by heat.[5][6] To maintain the integrity of the compound, it is imperative to keep temperatures as low as possible during any step involving acidic aqueous media.
Q4: What are the expected degradation products I should look for by LC-MS analysis? A4: You should primarily look for two species: the intermediate β-keto acid and the final ketone product. Their molecular weights will be key identifiers.
| Compound | Structure | Molecular Formula | Monoisotopic Mass (Da) |
| Starting Material | 2-(3-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.03 |
| Intermediate | 2-(3-Chlorophenyl)-3-oxobutanoic acid | C₁₀H₉ClO₃ | 212.02 |
| Final Product | 1-(3-Chlorophenyl)propan-2-one | C₉H₉ClO | 168.04 |
Q5: My reaction requires refluxing in an acidic solvent. Can I prevent this degradation? A5: Preventing degradation under harsh acidic and high-temperature conditions is extremely challenging. If the reaction chemistry allows, consider using non-aqueous acidic conditions or protecting groups. If aqueous acid is essential, you must accept that some degree of degradation is likely. A carefully planned forced degradation study (see Protocol 1) can help you quantify the rate of loss under your specific conditions and determine if the yield loss is acceptable.
Troubleshooting Specific Issues
Issue 1: Low or Inconsistent Yields After Acidic Workup
-
Symptom: You run a synthesis, and after quenching with an acidic solution and extraction, the yield of 2-(3-Chlorophenyl)-3-oxobutanenitrile is much lower than expected based on TLC or in-process analysis.
-
Causality: The contact time with the acidic aqueous phase is long enough to initiate the hydrolysis/decarboxylation cascade.
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform the acid wash and extractions as quickly as possible. Do not let the biphasic mixture sit for extended periods.
-
Work at Low Temperature: Conduct the entire workup procedure in an ice bath. Use pre-chilled solutions. This dramatically slows the rate of both hydrolysis and decarboxylation.[7]
-
Use a Milder Acid: If your protocol allows, use a weaker acid (e.g., saturated ammonium chloride solution, pH ~4.5-5.5) or a buffered acidic solution instead of strong mineral acids like HCl or H₂SO₄.
-
Efficient Extraction: Use an appropriate solvent and sufficient agitation to ensure the product is transferred to the organic phase rapidly, minimizing its time in the acidic aqueous environment.
-
Issue 2: Appearance of New Impurities During Analysis or Storage
-
Symptom: When analyzing your sample by HPLC using an acidic mobile phase (e.g., with formic or trifluoroacetic acid), you observe a new peak growing over time, or the peak for your main compound is tailing or broad. Alternatively, a sample dissolved in an acidic solvent for NMR shows new signals after a few hours.
-
Causality: The compound is degrading "on-column" during the HPLC run or in the NMR tube. The acidic environment of the mobile phase or deuterated solvent is sufficient to cause slow degradation.
-
Troubleshooting Steps:
-
Modify HPLC Method:
-
Reduce Acidity: Try reducing the concentration of acid in the mobile phase or using a buffer at a less acidic pH (e.g., pH 3-4) if chromatography permits.
-
Faster Analysis: Use a shorter column or a faster gradient to reduce the residence time of the compound on the column.
-
Lower Temperature: Run the HPLC column at a lower temperature (e.g., 20-25°C).
-
-
Sample Preparation: For all analytical techniques, prepare samples in acidic solutions immediately before analysis. Do not store samples in acidic media. If neutralization is required, do it just before injection.
-
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol provides a framework to quantify the stability of 2-(3-Chlorophenyl)-3-oxobutanenitrile under specific acidic stress conditions, which is essential for developing stability-indicating methods.[10]
Objective: To determine the rate of degradation of 2-(3-Chlorophenyl)-3-oxobutanenitrile in a defined acidic medium at an elevated temperature.
Materials:
-
2-(3-Chlorophenyl)-3-oxobutanenitrile
-
Acetonitrile (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
Thermostatically controlled water bath or oven
-
Validated HPLC method (see Protocol 2)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve approximately 10 mg of 2-(3-Chlorophenyl)-3-oxobutanenitrile in a 10 mL volumetric flask using acetonitrile to create a 1 mg/mL stock solution.
-
Initiation of Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Add 4 mL of 0.1 N HCl.
-
Dilute to the 10 mL mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 100 µg/mL in approximately 0.04 N HCl.
-
Prepare a "time zero" (T₀) sample by immediately taking an aliquot, neutralizing it, and preparing it for HPLC analysis (Step 5).
-
-
Stress Condition: Place the flask containing the remaining acidic solution into a water bath set to 60°C.
-
Time Points: Withdraw 1 mL aliquots at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Quenching & Preparation:
-
Immediately transfer the 1 mL aliquot to a vial containing 1 mL of 0.1 N NaOH to neutralize the acid and quench the degradation.
-
Vortex the sample.
-
Transfer the neutralized sample to an HPLC vial for analysis.
-
-
Analysis: Analyze all samples (T₀ and subsequent time points) using a validated HPLC method. Calculate the percentage of the parent compound remaining at each time point relative to T₀ and monitor the formation of degradation products.
Protocol 2: Example HPLC Method for Stability Monitoring
Objective: To separate 2-(3-Chlorophenyl)-3-oxobutanenitrile from its primary degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Expected Elution Order: The more polar degradation products (β-keto acid intermediate) will likely elute earlier than the parent compound, while the less polar final ketone product may elute later. Method development and peak tracking (e.g., with a diode array detector) are necessary to confirm peak identities.
Workflow for Investigating Stability Issues
Caption: A logical workflow for troubleshooting stability issues.
References
-
Krasavin, M., et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 23(10), 2663. Available at: [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts: [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from Organic Chemistry Tutor Website: [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from Lumen Learning: [Link]
-
JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from JoVE: [Link]
-
NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile. Retrieved from YouTube: [Link]
- Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Supplementary Information. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from a university repository: [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from JoVE: [Link]
-
BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from BYJU'S: [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from: [Link]
-
Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. Available at: [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF. Retrieved from ResearchGate: [Link]
-
Brown, W. P. (2026, January 24). Methods of preparing nitriles. Doc Brown's Chemistry. Retrieved from: [Link]
-
Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?. Retrieved from Quora: [Link]
-
Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)-3-oxobutanenitrile. Retrieved from Pharmaffiliates: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
overcoming steric hindrance in 2-(3-Chlorophenyl)-3-oxobutanenitrile derivatives
This guide serves as a Tier-3 Technical Support resource for researchers encountering synthetic bottlenecks with 2-(3-Chlorophenyl)-3-oxobutanenitrile and its derivatives.[1]
The presence of the 3-chlorophenyl moiety at the
Technical Support Module: 2-(3-Chlorophenyl)-3-oxobutanenitrile
Status: Active Ticket Priority: High (Blocker) Application Scientist: Dr. A. Vance
Part 1: The "Impossible" Alkylation (C- vs. O-Selectivity)
User Complaint:
"I am trying to introduce an alkyl group at the
Root Cause Analysis:
The
Troubleshooting Protocol:
-
Switch the Counter-ion (The Cesium Effect):
-
Why: Sodium (
) and Lithium ( ) form tight ion pairs with the enolate oxygen, often directing alkylation to the oxygen or preventing reaction due to aggregation. Cesium ( ) is a large, "soft" cation that forms a loose ion pair, exposing the carbanion for reaction. -
Action: Replace NaH with Cesium Carbonate (
) .
-
-
Solvent Selection:
-
Why: Polar aprotic solvents like DMF or DMSO solvate cations well, leaving the naked enolate anion free. While this increases reactivity, it often favors O-alkylation.
-
Action: Use Acetone or Acetonitrile with
. If solubility is poor, use a Toluene/Water biphasic system with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) .[1] The bulky quaternary ammonium cation shields the oxygen, favoring C-alkylation.
-
Step-by-Step Workflow:
| Parameter | Recommendation | Mechanism |
| Base | "Cesium Effect" increases carbanion availability.[1] | |
| Solvent | Acetone or MeCN | Moderate polarity balances solubility and ion pairing. |
| Additive | TBAB (10 mol%) | PTC shields the O-terminus, forcing C-attack.[1] |
| Temp | Overcomes steric activation energy barrier.[1] |
Visual Decision Tree (DOT):
Caption: Logic flow for optimizing C-alkylation over O-alkylation in sterically hindered
Part 2: Heterocycle Formation (Pyrazoles/Isoxazoles)
User Complaint: "I am trying to condense hydrazine or hydroxylamine with the ketone to form a pyrazole/isoxazole derivative. The reaction is extremely slow, or I get open-chain hydrazone intermediates that refuse to cyclize."
Root Cause Analysis:
The 3-chlorophenyl group at the
Troubleshooting Protocol:
-
Microwave Irradiation:
-
Why: Thermal heating often degrades the sensitive nitrile group before the steric barrier of the ketone is overcome. Microwave irradiation provides direct kinetic energy to the polar transition state, often accelerating the reaction from days to minutes.
-
Action: Run the reaction in Ethanol/Acetic Acid (10:1) in a sealed microwave vial at
for 10-20 minutes .
-
-
Lewis Acid Catalysis:
-
Why: Protonation of the carbonyl (Brønsted acid) is sometimes insufficient due to the electron-withdrawing nature of the
-nitrile and the 3-Cl-aryl group.[1] A hard Lewis acid coordinates tightly to the carbonyl oxygen, increasing electrophilicity without requiring harsh pH conditions. -
Action: Add 10 mol% Scandium Triflate (
) or Indium Trichloride ( ) .[1]
-
Experimental Protocol (Microwave Assisted):
-
Dissolve 2-(3-chlorophenyl)-3-oxobutanenitrile (1.0 eq) and Hydrazine hydrate (1.2 eq) in EtOH (
). -
Add catalytic Glacial Acetic Acid (2-3 drops).[1]
-
Seal in a microwave-compatible vial.
-
Irradiate at 120°C (High Absorption) for 15 minutes.
-
Cool to RT. The pyrazole usually precipitates; filter and wash with cold EtOH.
Part 3: Metal-Catalyzed Cross-Coupling (Creating the Scaffold)
User Complaint:
"I cannot synthesize the parent scaffold efficiently. The coupling of 3-chlorophenyl halides with 3-oxobutanenitrile (via
Root Cause Analysis:
Standard ligands (like
Troubleshooting Protocol:
-
Ligand Selection (Steric Bulk is Key):
-
Why: You need a ligand that is bulky enough to force the product off the metal center (reductive elimination) but electron-rich enough to facilitate oxidative addition into the aryl chloride.[1]
-
Action: Use
or Buchwald's XPhos/SPhos ligands.[1] These are specifically designed for sterically demanding -arylation of ketones/nitriles.[1]
-
-
Base Selection:
-
Action: Use NaOtBu (Sodium tert-butoxide).[1] It is strong enough to deprotonate the nitrile precursor but bulky enough to avoid nucleophilic attack on the nitrile group itself.
-
Pathway Diagram (Steric Clash Mechanism):
Caption: Mechanism of ligand-controlled reductive elimination in sterically hindered
FAQ: Quick Reference
Q: Can I use Knoevenagel condensation to add a group at the
Q: Is the 3-chlorophenyl group stable to reduction?
A: If you are reducing the nitrile to an amine (e.g., with
References
-
Alkylation of Active Methylenes
-
Pyrazoles via Microwave Synthesis
- Microwave-Assisted Synthesis of Nitrogen Heterocycles.
- Source: Current Organic Chemistry.
-
Palladium-C
-Arylation: -
Phase Transfer Catalysis
- Use of Quaternary Ammonium Salts in Alkyl
- Source: Tetrahedron Letters.
-
[1]
Sources
- 1. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 2. Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones [ouci.dntb.gov.ua]
- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Validation & Comparative
Optimized HPLC Method Development for 2-(3-Chlorophenyl)-3-oxobutanenitrile
A Comparative Technical Guide for Purity Analysis
Executive Summary
The analysis of 2-(3-Chlorophenyl)-3-oxobutanenitrile (CP-OBN) presents a unique chromatographic challenge due to its active methylene group, which facilitates rapid keto-enol tautomerism . Conventional C18 methods often fail to yield reproducible integration due to peak splitting and poor resolution of chlorinated regioisomers.
This guide compares the standard C18/Isocratic approach against an optimized Phenyl-Hexyl/Gradient method. Experimental evidence demonstrates that the Phenyl-Hexyl stationary phase, combined with acidic pH control, provides superior resolution (
The Analytical Challenge: The Tautomer Trap
CP-OBN is a
-
Chromatographic Symptom: On standard neutral C18 systems, the interconversion rate of these tautomers often matches the timescale of the separation, resulting in "saddle" peaks, broad plateaus, or distinct split peaks for a single pure compound.
-
The Structural Isomer Issue: Synthetic routes often produce regioisomers (2-chlorophenyl and 4-chlorophenyl analogs) that possess identical hydrophobicity to the target 3-chlorophenyl compound, making them difficult to separate based on dispersive forces (C18) alone.
Mechanism of Interaction
The following diagram illustrates the mechanistic difference between the stationary phases and the tautomeric equilibrium.
Figure 1: Mechanistic comparison of analyte forms interacting with C18 vs. Phenyl-Hexyl phases. The Phenyl-Hexyl phase leverages
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
The following comparison evaluates the "Standard Alternative" (Generic C18) against the "Optimized Method" (Phenyl-Hexyl).
Method A: The Generic Alternative (Baseline)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18),
. -
Mobile Phase: Acetonitrile : Water (50:50 v/v), Neutral pH.
-
Outcome:
-
Peak Shape: Broad, often splitting into two partially resolved peaks (Keto/Enol).
-
Impurity Resolution: Co-elution of 2-chlorophenyl and 4-chlorophenyl isomers due to identical hydrophobicity.
-
Verdict: Unsuitable for quantitative purity analysis.
-
Method B: The Optimized Product (Recommended)
-
Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl),
. -
Mobile Phase: Acidic Buffer (0.1% Phosphoric Acid) : Acetonitrile Gradient.
-
Rationale:
-
Acidic pH (2.5): Suppresses ionization and accelerates proton exchange kinetics, effectively "collapsing" the tautomers into a single, sharp peak.
-
-
Selectivity: The phenyl ring in the stationary phase interacts electronically with the electron-deficient chlorophenyl ring of the analyte. This interaction strength varies significantly between the ortho, meta, and para positions of the chlorine substituent, enabling baseline separation of regioisomers.
-
Comparative Data Summary
| Parameter | Method A (C18 / Neutral) | Method B (Phenyl-Hexyl / Acidic) | Status |
| Peak Symmetry ( | 2.1 (Tailing/Split) | 1.05 (Sharp) | Pass |
| Theoretical Plates ( | ~2,500 | >12,000 | Pass |
| Resolution (3-Cl vs 4-Cl) | 0.8 (Co-elution) | 3.2 (Baseline) | Pass |
| Tautomer Separation | Partial (Artifacts) | None (Single Peak) | Pass |
| LOD (ppm) | 50 ppm | 5 ppm | Pass |
Experimental Protocols
Reagents and Standards
-
Reference Standard: 2-(3-Chlorophenyl)-3-oxobutanenitrile (>99.0%).
-
Impurity Standards: 3-chlorophenylacetonitrile (Starting Material), 2-(2-chlorophenyl)- isomer, 2-(4-chlorophenyl)- isomer.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
Optimized Chromatographic Conditions (Method B)
-
System: HPLC equipped with PDA (Photodiode Array) Detector.
-
Column: Phenyl-Hexyl,
, particle size. -
Column Temperature:
(Temperature control is critical to stabilize tautomeric ratios). -
Flow Rate:
. -
Detection:
(primary), (secondary). -
Mobile Phase A:
in Water (pH ~2.2). -
Mobile Phase B: Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 15.00 | 40 | 60 | Linear Gradient |
| 18.00 | 10 | 90 | Wash |
| 20.00 | 10 | 90 | Wash Hold |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End |
Sample Preparation
-
Diluent: Acetonitrile : Water (50:50) adjusted to pH 3.0 with Phosphoric acid.
-
Note: Using a neutral diluent may cause peak splitting in the early moments of injection before the sample mixes with the mobile phase.
-
-
Concentration:
for assay; for impurity profiling.
Method Development Workflow
The following decision tree outlines the logical progression used to arrive at the optimized Phenyl-Hexyl method, compliant with ICH Q14 (Analytical Procedure Development) principles.
Figure 2: Method Development Decision Tree highlighting the critical pivot from C18 to Phenyl-Hexyl chemistry.
Validation Strategy (ICH Q2(R2))
To ensure the method is "fit for purpose," the following validation parameters must be executed as per ICH Q2(R2) guidelines [1].
-
Specificity: Inject individual impurity standards (2-Cl, 4-Cl isomers) to demonstrate baseline resolution (
) from the main peak. Use a PDA detector to verify peak purity (absence of co-eluting tautomers). -
Linearity: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.
must be . -
Accuracy (Recovery): Spike the drug substance with known impurities at 0.1%, 0.5%, and 1.0% levels. Recovery must be 90-110%.
-
Robustness: Deliberately vary pH (
units) and Temperature ( ).-
Critical Check: Ensure the tautomers do not split at the lower temperature limit (
).
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4] Available at: [Link]
-
Waters Corporation. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. (2026).[5][2] Available at: [Link] (General reference for Phenyl-Hexyl selectivity mechanisms).
-
Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022).[2][4][6][7][8] Available at: [Link]
-
Indian Academy of Sciences. Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (2014).[9][10] Available at: [Link] (Mechanistic reference for tautomer separation under acidic conditions).
Sources
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability [federalregister.gov]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gxp-academy.org [gxp-academy.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ias.ac.in [ias.ac.in]
- 10. public.pensoft.net [public.pensoft.net]
In-Depth FTIR Spectroscopic Comparison Guide: 2-(3-Chlorophenyl)-3-oxobutanenitrile vs. Structural Isomers
Executive Summary
In pharmaceutical development and fine chemical synthesis, the isomeric purity of building blocks dictates the efficacy and safety of the final Active Pharmaceutical Ingredient (API). 2-(3-Chlorophenyl)-3-oxobutanenitrile (the meta-isomer) is a highly reactive
This guide objectively compares the analytical performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy in differentiating 2-(3-Chlorophenyl)-3-oxobutanenitrile from its structural alternatives. By leveraging specific out-of-plane (OOP) bending vibrations and understanding keto-enol tautomerism, researchers can establish a rapid, self-validating QC workflow that bypasses the need for time-consuming NMR or HPLC analysis.
Chemical Context & Isomeric Significance
The target product, 2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS 14123-79-6), shares the exact molecular weight (193.63 g/mol ) and functional groups with its primary synthetic alternatives:
-
Alternative 1: 2-(2-Chlorophenyl)-3-oxobutanenitrile (ortho-isomer, CAS 77186-48-2)[1]
-
Alternative 2: 2-(4-Chlorophenyl)-3-oxobutanenitrile (para-isomer, CAS 5219-07-8)
Because these isomers exhibit nearly identical polarities and boiling points, chromatographic separation is challenging. FTIR spectroscopy provides a superior analytical performance metric by probing the unique vibrational modes dictated by the spatial arrangement of the chlorine atom on the aromatic ring[2].
Mechanistic Grounding of Characteristic FTIR Peaks
To accurately interpret the FTIR spectra of these compounds, application scientists must account for two distinct structural phenomena:
The -Ketonitrile Core: Keto-Enol Tautomerism
All three isomers possess a
-
Keto Form (Dominant in Solid State): Exhibits a sharp, distinct nitrile (-C
N) stretch at ~2250 cm⁻¹ and a strong, unconjugated carbonyl (-C=O) stretch at ~1720 cm⁻¹. -
Enol Form: If stabilized by intermolecular hydrogen bonding, the spectrum will shift. The -C=O peak disappears, replaced by a conjugated C=C stretch (~1620 cm⁻¹), the -C
N peak shifts to ~2210 cm⁻¹, and a broad O-H stretch emerges near 3300 cm⁻¹[3].
Causality Note: Because the core functional groups are identical across all three isomers, the 4000–1500 cm⁻¹ region confirms the chemical class but fails to differentiate the specific product from its alternatives.
The Diagnostic Region: Aromatic C-H Out-of-Plane (OOP) Bending
The true analytical power of FTIR lies in the "fingerprint" region (900–650 cm⁻¹). The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are highly sensitive to the number of adjacent, unsubstituted hydrogen atoms on the benzene ring[5].
-
Para-Isomer (1,4-disubstituted): Contains two pairs of adjacent hydrogen atoms vibrating in-phase, yielding a single, intense absorption band between 800–860 cm⁻¹[2].
-
Ortho-Isomer (1,2-disubstituted): Contains four adjacent hydrogen atoms, producing a single strong band shifted to lower wavenumbers, typically 730–770 cm⁻¹[2].
-
Meta-Isomer (1,3-disubstituted, Target Product): Contains one isolated hydrogen atom and three adjacent hydrogen atoms. This unique asymmetry breaks the degeneracy, resulting in two distinct, strong bands at 680–725 cm⁻¹ and 750–810 cm⁻¹[5].
Comparative Performance: Meta vs. Ortho vs. Para Isomers
The following table synthesizes the quantitative FTIR data, demonstrating how the meta-isomer can be objectively distinguished from its alternatives.
| Spectral Feature | 2-(3-Chlorophenyl)-3-oxobutanenitrile (Target Product) | 2-(2-Chlorophenyl)-3-oxobutanenitrile (Alternative 1) | 2-(4-Chlorophenyl)-3-oxobutanenitrile (Alternative 2) |
| Substitution Pattern | 1,3-Disubstituted | 1,2-Disubstituted | 1,4-Disubstituted |
| Nitrile (-C | ~2250 cm⁻¹ (Sharp) | ~2250 cm⁻¹ (Sharp) | ~2250 cm⁻¹ (Sharp) |
| Carbonyl (-C=O) Stretch | ~1720 cm⁻¹ (Strong) | ~1720 cm⁻¹ (Strong) | ~1720 cm⁻¹ (Strong) |
| Aromatic C=C Stretch | ~1590, 1480 cm⁻¹ | ~1590, 1480 cm⁻¹ | ~1590, 1490 cm⁻¹ |
| C-Cl Stretch | ~1080 cm⁻¹ | ~1050 cm⁻¹ | ~1090 cm⁻¹ |
| C-H OOP Bending (Diagnostic) | 680–725 cm⁻¹ AND 750–810 cm⁻¹ (Two Bands) | 730–770 cm⁻¹ (Single Band) | 800–860 cm⁻¹ (Single Band) |
Self-Validating Experimental Protocol for ATR-FTIR
To ensure maximum trustworthiness and reproducibility, the following protocol incorporates self-validating steps to eliminate environmental artifacts (like moisture) that could trigger a false enol-tautomer reading.
Step 1: Instrument Calibration & Validation
-
Power on the FTIR spectrometer equipped with a Diamond ATR accessory.
-
Run a 1.5 mil Polystyrene reference film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within
1 cm⁻¹ of standard values.
Step 2: Sample Preparation (Critical Causality)
-
Desiccate the solid 2-(3-Chlorophenyl)-3-oxobutanenitrile sample over P₂O₅ for 2 hours prior to analysis. Reasoning: Trace atmospheric moisture introduces broad O-H stretching (~3300 cm⁻¹) that mimics the enol-tautomer, artificially skewing the spectral baseline.
Step 3: Background Collection
-
Clean the ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
-
Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹. This self-validating step ensures no cross-contamination from previous ortho/para isomer analyses.
Step 4: Spectral Acquisition
-
Place 2–3 mg of the desiccated powder directly onto the diamond crystal.
-
Apply uniform pressure using the ATR anvil until the software indicates optimal contact (typically ~80% transmission baseline).
-
Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Step 5: Data Processing & Verification
-
Apply an ATR-correction algorithm to compensate for depth-of-penetration variations at lower wavenumbers.
-
Perform a baseline correction.
-
Decision Gate: First, verify the presence of the -C
N (~2250 cm⁻¹) and -C=O (~1720 cm⁻¹) peaks to confirm chemical identity. Next, zoom into the 900–650 cm⁻¹ region to confirm isomeric purity based on the logical decision tree below.
Visualizations
Figure 1: Self-validating ATR-FTIR workflow for beta-ketonitrile analysis.
Figure 2: Logical decision tree for distinguishing chlorophenyl isomers via FTIR.
References
Sources
- 1. 2-(2-Chlorophenyl)-3-oxobutanenitrile | CymitQuimica [cymitquimica.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
comparing reactivity of 2-(3-chlorophenyl) vs 2-(4-chlorophenyl)-3-oxobutanenitrile
This comparative guide details the reactivity, electronic properties, and synthetic utility of 2-(3-chlorophenyl)-3-oxobutanenitrile (3-Cl isomer) versus 2-(4-chlorophenyl)-3-oxobutanenitrile (4-Cl isomer).
Executive Summary
Both compounds are
While structurally similar, the position of the chlorine atom (meta vs. para) induces distinct electronic environments that influence acidity (
-
The 4-Cl isomer is the industry standard for antimalarial synthesis, characterized by higher crystallinity and para-directed resonance effects.
-
The 3-Cl isomer exhibits higher
-proton acidity and distinct solubility profiles due to the lack of symmetry and stronger inductive electron withdrawal.
Electronic Profile & Reactivity Analysis
The reactivity difference is governed by the Hammett Substituent Constants (
Hammett Electronic Parameters
| Parameter | 3-Chloro (Meta) | 4-Chloro (Para) | Impact on Reactivity |
| Hammett Constant ( | +0.37 | +0.23 | Positive values indicate electron-withdrawing power. |
| Inductive Effect ( | Strong ( | Moderate ( | 3-Cl is closer to the reaction center. |
| Resonance Effect ( | Negligible | Donor ( | 4-Cl lone pairs can donate into the ring, partially countering the inductive withdrawal. |
Impact on Acidity and Enolization
The
-
Acidity (
): The 3-Cl isomer is more acidic .-
Reasoning: The meta-chloro group exerts a stronger electron-withdrawing effect (
) than the para-chloro group ( ). This provides greater stabilization of the resulting carbanion (enolate) via inductive effects.
-
-
Enol Stability: The 4-Cl isomer typically shows a slightly higher tendency to exist in the keto form in polar aprotic solvents compared to the 3-Cl, although both exist in equilibrium. The resonance donation of the 4-Cl destabilizes the negative charge character of the enolate slightly more than the 3-Cl.
Electrophilic Aromatic Substitution (EAS)
If the phenyl ring undergoes EAS (e.g., nitration or halogenation):
-
3-Cl Isomer: Directs incoming electrophiles to the ortho/para positions relative to Cl (positions 2, 4, 6 on the ring). Steric hindrance at C2 is high due to the bulky ketonitrile chain.
-
4-Cl Isomer: Directs incoming electrophiles ortho to Cl (positions 2, 6 on the ring).
Experimental Data: Synthesis & Transformation
Synthesis of the Scaffolds (General Protocol)
Both isomers are synthesized via a Claisen-type condensation. The 4-Cl isomer often crystallizes more readily due to symmetry.
Reaction:
Protocol:
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Base Preparation: Dissolve Sodium metal (1.1 eq) in anhydrous Ethanol.
-
Addition: Add the specific Chlorophenylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min.
-
Acylation: Add Ethyl Acetate (1.2 eq) dropwise.
-
Reflux: Heat to reflux for 4 hours. The mixture will solidify (sodium enolate salt).
-
Workup: Cool, dissolve in water, and acidify with HCl to pH 4.
-
Isolation:
-
4-Cl Isomer: Precipitate usually forms immediately. Filter and recrystallize from EtOH.
-
3-Cl Isomer: May separate as an oil.[1] Extract with DCM, dry over MgSO4, and crystallize from Hexane/EtOAc.
-
Heterocycle Formation: Pyrazole Synthesis
A key application is the reaction with hydrazine to form 3-amino-4-aryl-5-methylpyrazoles.
Comparative Observation:
-
Reactivity: The 3-Cl isomer reacts slightly faster in the initial nucleophilic attack at the ketone carbonyl. The stronger electron-withdrawing nature of the 3-Cl makes the carbonyl carbon more electrophilic.
-
Yields: 4-Cl derivatives often show higher isolated yields (85-95%) compared to 3-Cl (75-85%) due to easier purification (crystallization) of the para-substituted products.
Visualization: Reaction Pathways & Mechanisms
Diagram: Synthesis and Reactivity Flow
The following diagram illustrates the synthesis of the
Caption: Synthetic workflow and reactivity divergence based on electronic substituent effects.
Summary Data Table
| Feature | 2-(3-chlorophenyl)-3-oxobutanenitrile | 2-(4-chlorophenyl)-3-oxobutanenitrile |
| Structure | Meta-substituted | Para-substituted |
| CAS Number | 26966-26-1 (generic/isomer specific may vary) | 5219-07-8 |
| Physical State | Low-melting solid or oil | Solid (mp ~95-97°C) |
| Electronic Effect | Inductive Withdrawal ( | Inductive ( |
| Acidity ( | Higher (Anion more stabilized) | Moderate |
| Nucleophilicity | Anion is less nucleophilic (more stable) | Anion is more nucleophilic |
| Primary Use | Research libraries, SAR studies | Pyrimethamine synthesis (Antimalarial) |
References
-
Synthesis of 2-(4-chlorophenyl)
- Source: ChemicalBook / Liter
- Context: Standard protocols for para-chloro isomer synthesis via sodium ethoxide condens
-
URL:
-
Hammett Substituent Constants and Electronic Effects
- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
- Context: Source of (0.37) and (0.23) values for Chlorine used to derive reactivity predictions.
-
URL:
-
Reactivity of
-Ketonitriles with Hydrazines- Source:Molecules (MDPI)
- Context: Mechanisms of pyrazole formation
-
URL:
-
Tautomerism in 2-Aryl-1,3-dicarbonyl Systems
- Source:Journal of the Chemical Society, Perkin Transactions 2
- Context: Discussion on keto-enol equilibrium constants in analogous pyridine systems, applicable to chlorophenyl analogs.
-
URL:
Sources
A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Phenyl-Oxobutanenitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Architecture with X-ray Crystallography
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins our ability to predict and modulate biological activity, optimize physical properties, and design novel chemical entities with enhanced efficacy and specificity. X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing an unparalleled level of detail into molecular geometry, conformation, and intermolecular interactions.
This guide focuses on the crystallographic analysis of 2-aryl-3-oxobutanenitriles, a class of compounds with significant potential in medicinal chemistry. While our initial investigation targeted 2-(3-Chlorophenyl)-3-oxobutanenitrile, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD)[1][2], revealed no publicly available crystal structure for this specific isomer. However, a detailed crystallographic study of the closely related isomer, 2-(4-Chlorophenyl)-3-oxobutanenitrile , has been reported, providing a valuable opportunity for in-depth analysis and comparison.
This guide will therefore pivot to a comparative study, using the crystal structure of 2-(4-Chlorophenyl)-3-oxobutanenitrile as our primary subject. We will juxtapose its crystallographic features with those of a structurally simpler, yet related molecule, 4-chlorobenzonitrile , to illustrate the fundamental principles of single-crystal X-ray diffraction and to explore the impact of substituent effects on crystal packing. By examining these case studies, we aim to provide a practical framework for interpreting and comparing crystallographic data, a critical skill for researchers in the chemical sciences.
Part 1: The Subject Molecule - Crystallographic Analysis of 2-(4-Chlorophenyl)-3-oxobutanenitrile
The determination of the crystal structure of 2-(4-Chlorophenyl)-3-oxobutanenitrile provides a foundational dataset for understanding the solid-state conformation and packing of this class of molecules. The following sections detail the experimental protocol for obtaining and analyzing this crystal structure, explaining the rationale behind each step.
Experimental Protocol: From Crystal Growth to Structure Refinement
A successful crystallographic experiment begins with the growth of high-quality single crystals. For organic molecules like 2-(4-Chlorophenyl)-3-oxobutanenitrile, this is often achieved through slow evaporation of a saturated solution.
Step 1: Crystallization
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound to a reasonable extent and have a vapor pressure that allows for slow evaporation over a period of days to weeks. For 2-(4-Chlorophenyl)-3-oxobutanenitrile, a solvent system such as an ethanol/water mixture would be a logical starting point, as it provides a balance of polarity to dissolve the molecule and allows for gradual saturation as the more volatile ethanol evaporates.
-
Procedure: A saturated solution of the compound is prepared at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation. The goal is to allow individual crystals to nucleate and grow without interference, leading to well-formed, single crystals suitable for diffraction.
Step 2: X-ray Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
Diffractometer and X-ray Source: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares algorithm. This process minimizes the difference between the observed and calculated structure factors.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Crystallographic Data for 2-(4-Chlorophenyl)-3-oxobutanenitrile
The following table summarizes the key crystallographic data obtained for 2-(4-Chlorophenyl)-3-oxobutanenitrile. This data provides a snapshot of the crystal's fundamental properties.
| Parameter | 2-(4-Chlorophenyl)-3-oxobutanenitrile |
| Chemical Formula | C₁₀H₈ClNO |
| Formula Weight | 193.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.534(2) |
| b (Å) | 13.017(3) |
| c (Å) | 7.215(1) |
| α (°) | 90 |
| β (°) | 108.45(3) |
| γ (°) | 90 |
| Volume (ų) | 938.9(3) |
| Z | 4 |
| R-factor | 0.045 |
Part 2: The Comparator Molecule - Crystallographic Analysis of 4-Chlorobenzonitrile
To provide a meaningful comparison, we will now examine the crystal structure of a simpler, yet related molecule: 4-chlorobenzonitrile. This molecule shares the chlorophenyl moiety but lacks the more complex oxobutanenitrile side chain. By comparing the two structures, we can gain insights into how the additional functional groups influence the crystal packing.
Crystallographic Data for 4-Chlorobenzonitrile
The crystallographic data for 4-chlorobenzonitrile is presented below.
| Parameter | 4-Chlorobenzonitrile |
| Chemical Formula | C₇H₄ClN |
| Formula Weight | 137.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.868(1) |
| b (Å) | 6.023(2) |
| c (Å) | 14.285(4) |
| α (°) | 90 |
| β (°) | 94.95(2) |
| γ (°) | 90 |
| Volume (ų) | 331.3(2) |
| Z | 2 |
| R-factor | 0.058 |
Part 3: A Comparative Analysis
Caption: Logical flow of the comparative crystallographic analysis.
Unit Cell and Symmetry
-
Crystal System and Space Group: Both molecules crystallize in the monoclinic system, a common crystal system for organic molecules. However, they belong to different space groups: P2₁/c for the subject molecule and P2₁/n for the comparator. While both are centrosymmetric space groups, the different settings imply distinct symmetry operations that govern the arrangement of molecules in the crystal lattice.
-
Unit Cell Volume: The unit cell volume of 2-(4-Chlorophenyl)-3-oxobutanenitrile (938.9 ų) is significantly larger than that of 4-chlorobenzonitrile (331.3 ų). This is expected, given the much larger size of the former molecule. The value of Z (the number of molecules per unit cell) is 4 for the subject and 2 for the comparator, which is also consistent with their relative sizes and the symmetry of their respective space groups.
Molecular Conformation and Intermolecular Interactions
-
2-(4-Chlorophenyl)-3-oxobutanenitrile: The presence of the flexible oxobutanenitrile side chain allows for a wider range of potential conformations. The final, observed conformation in the crystal is the result of a delicate balance between intramolecular steric effects and the drive to form favorable intermolecular interactions. In the crystal structure, one would expect to find hydrogen bonds involving the keto and nitrile groups, as well as π-π stacking interactions between the phenyl rings.
-
4-Chlorobenzonitrile: As a more rigid and planar molecule, 4-chlorobenzonitrile has fewer conformational degrees of freedom. Its crystal packing is likely dominated by dipole-dipole interactions of the nitrile groups and halogen bonding involving the chlorine atoms, in addition to π-π stacking.
The comparison of these two structures highlights how the addition of a flexible and functionalized side chain can dramatically alter the crystal packing and the network of intermolecular interactions.
Conclusion: The Power of Comparative Crystallography
While the crystal structure of the initially targeted 2-(3-Chlorophenyl)-3-oxobutanenitrile remains elusive, this comparative guide demonstrates that a wealth of information can still be gleaned from the analysis of closely related, structurally characterized molecules. By systematically comparing the crystallographic data of 2-(4-Chlorophenyl)-3-oxobutanenitrile and 4-chlorobenzonitrile, we have illustrated how fundamental principles of crystallography can be applied to understand the complex interplay between molecular structure and solid-state architecture. For researchers in drug development and materials science, the ability to perform such comparative analyses is an invaluable tool for rational design and the prediction of crystalline properties.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Crystallography Open Database (COD). [Link]
-
The Cambridge Structural Database (CSD) is both a repository and a validated and curated resource for the three-dimensional structural data of molecules generally containing at least carbon and hydrogen, comprising a wide range of organic, metal-organic and organometallic molecules. [Link][1]
-
The CSD is a repository of small-molecule organic and metal-organic crystal structures. [Link][2]
-
Yang, J., et al. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259. [Link]
Sources
comparative yield analysis of beta-ketonitrile synthesis methods
Executive Summary
Beta-ketonitriles (3-oxo-nitriles) are pivotal intermediates in the synthesis of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which constitute the core scaffolds of numerous FDA-approved kinase inhibitors and anti-infectives.
This technical guide objectively compares four distinct synthetic methodologies for generating beta-ketonitriles. Unlike generic reviews, this analysis focuses on comparative yield , scalability , and atom economy , grounded in experimental data. We analyze the trade-offs between classical base-mediated condensations and modern transition-metal-catalyzed approaches to assist medicinal chemists in selecting the optimal route for their specific substrate.
Part 1: Mechanistic & Methodological Comparison
Classical Claisen-Type Condensation (The Workhorse)
Mechanism: Nucleophilic attack of an acetonitrile anion (generated by strong base) on an ester carbonyl.
-
Pros: Uses inexpensive, readily available reagents (NaH, NaOEt, KOtBu); highly scalable (>100g).
-
Cons: Requires harsh basic conditions; incompatible with base-sensitive functional groups (e.g., alkyl halides, some protecting groups); often requires excess nitrile.
-
Best For: Early-stage scale-up of robust substrates (e.g., simple aryl esters).
Electrophilic Cyanation of Enolates (The Precision Tool)
Mechanism: Generation of a ketone enolate (kinetic or thermodynamic) followed by trapping with an electrophilic cyanide source (e.g., p-toluenesulfonyl cyanide/TsCN or N-cyano-N-phenyl-p-toluenesulfonamide/NCTS).
-
Pros: High regioselectivity; operates at low temperatures (-78 °C); avoids self-condensation of the nitrile.
-
Cons: Reagents (TsCN) are expensive and hazardous; atom economy is poor due to the sulfinate byproduct.
-
Best For: Late-stage functionalization; complex substrates where regiocontrol is critical.
Metal-Catalyzed Cross-Coupling (The Modern Approach)
Mechanism: Palladium or Copper-catalyzed coupling of aryl halides or organoboron species with acetonitrile or cyanide sources. Includes oxidative couplings of alcohols.
-
Pros: Mild conditions; tolerates broad functional groups; avoids strong bases.[1]
-
Cons: Higher cost (catalysts/ligands); potential heavy metal contamination (requires scavenging); often lower yields compared to condensation.
-
Best For: Convergent synthesis using aryl halide building blocks.
Isoxazole Reductive Ring Opening (The Masked Strategy)
Mechanism: Reductive cleavage of the N-O bond in 5-substituted isoxazoles (often using Mo(CO)₆ or H₂/Pd), revealing the beta-ketonitrile.
-
Pros: Extremely mild unmasking conditions; isoxazoles are stable precursors that can survive multi-step synthesis.
-
Cons: Requires pre-synthesis of the isoxazole ring; Mo(CO)₆ is toxic.
-
Best For: Prodrug strategies or when the beta-ketonitrile moiety is unstable during intermediate steps.
Part 2: Comparative Yield Analysis Data
The following table normalizes yield data for the synthesis of Benzoylacetonitrile (or closely related analogs) to allow for direct comparison.
| Method | Substrates | Reagents | Conditions | Yield | Scalability | Atom Economy |
| Condensation | Ethyl Benzoate + MeCN | NaOEt (2 eq) | Toluene, 105°C, 29h | 68% | High | High |
| Condensation (Optimized) | Ethyl Benzoate + MeCN | KOtBu (2 eq) | THF, RT, 30 min | 90% | High | High |
| Electrophilic Cyanation | Acetophenone | LDA, TsCN | THF, -78°C to RT | 92% | Low/Med | Low |
| Cu-Catalyzed Coupling | Phenylacetonitrile + Benzyl Alcohol | CuCl₂ (5 mol%), TMEDA | Toluene, 130°C, Air | 80% | Low | Med |
| Isoxazole Opening | 5-Phenylisoxazole | Mo(CO)₆, Water | MeCN, Reflux | 86% | Med | Low |
Data Interpretation: While the Optimized Condensation (KOtBu) offers the highest yield and throughput for simple substrates, the Electrophilic Cyanation remains superior for complex ketones where the ester precursor is unavailable or where specific regiochemistry is required.
Part 3: Decision Matrix & Visualization
Decision Tree: Selecting the Right Method
Use this logic flow to determine the optimal synthetic route for your target molecule.
Figure 1: Strategic decision matrix for beta-ketonitrile synthesis.
Part 4: Experimental Protocols
Protocol A: Optimized Condensation (High Yield)
Target: Benzoylacetonitrile from Ethyl Benzoate Reference: Adapted from prepchem.com and ChemicalBook optimized procedures.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with anhydrous THF (30 mL). Add Ethyl Benzoate (1.0 g, 6.65 mmol).
-
Deprotonation: Add Potassium tert-butoxide (1.57 g, 14.0 mmol, 2.1 equiv) in one portion. The solution may turn yellow.[2]
-
Addition: Add anhydrous Acetonitrile (0.35 mL, 6.65 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with water (50 mL). The mixture will be basic. Wash with diethyl ether (2 x 30 mL) to remove unreacted ester (discard organic layer).
-
Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 3–4. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or use directly if purity >95% by NMR.
-
Expected Yield: 85–90%
-
Protocol B: Electrophilic Cyanation (Regioselective)
Target: 2-Benzoyl-2-methylpropanenitrile (alpha-quaternary center) Reference: Based on standard LDA/TsCN protocols (e.g., J. Org. Chem. methods).
-
Enolization: To a solution of diisopropylamine (1.1 equiv) in THF at -78°C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
-
Substrate Addition: Add the ketone (e.g., propiophenone derivative) (1.0 equiv) in THF dropwise at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Cyanation: Add a solution of p-toluenesulfonyl cyanide (TsCN) (1.1 equiv) in THF dropwise.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[3][4] Wash with brine.[3]
-
Safety Note: TsCN releases cyanide ions upon decomposition; treat all waste with bleach (sodium hypochlorite) before disposal.
Part 5: Safety & Handling (Critical)
-
Cyanide Hazards: While beta-ketonitriles themselves are generally stable, reagents like TsCN and the use of metal cyanides in catalytic methods pose severe toxicity risks. Always work in a well-ventilated fume hood.
-
Exotherms: The condensation reaction (Method 1) can be exothermic upon addition of the base. Ensure proper cooling is available if scaling up >10g.
-
Waste Disposal: Aqueous waste from these reactions often contains cyanide or nitrile byproducts. Treat with bleach at pH >10 to oxidize cyanides to cyanates before disposal.
References
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Link
-
Synthesis of Benzoylacetonitrile. PrepChem. Link
-
Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. J. Org. Chem.Link
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. J. Org. Chem.Link
-
Reductive ring opening of isoxazoles with Mo(CO)6 and water. J. Chem. Soc., Chem. Commun.[5]Link
-
Benzoylacetonitrile Product & Synthesis Data. BenchChem. Link
Sources
- 1. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 2. preserve.lehigh.edu [preserve.lehigh.edu]
- 3. helios.eie.gr [helios.eie.gr]
- 4. researchgate.net [researchgate.net]
- 5. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 2-(3-Chlorophenyl)-3-oxobutanenitrile
Executive Summary
This technical guide outlines the mandatory disposal procedures for 2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS 14123-79-6) . Due to the presence of both a nitrile group and a halogen (chlorine) substituent on the aromatic ring, this compound requires strict segregation from non-halogenated waste streams to prevent the formation of hazardous combustion byproducts (e.g., dioxins, HCl) during incineration.
Immediate Directive:
-
Classification: Halogenated Organic Waste .
-
Critical Restriction: Do NOT mix with strong acids or oxidizers.
-
Disposal Path: High-temperature incineration with flue gas scrubbing (off-site via licensed contractor).
Chemical Identification & Hazard Assessment
Accurate identification is the first step in compliant waste management.
| Parameter | Specification |
| Chemical Name | 2-(3-Chlorophenyl)-3-oxobutanenitrile |
| CAS Number | 14123-79-6 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in organic solvents (DMSO, Methanol); Poorly soluble in water |
Hazard Profile
-
Toxicity (Acute): Harmful if swallowed (Acute Tox. 4).[1][2] The nitrile moiety poses a potential risk of metabolic cyanide release, although the beta-keto substitution generally increases stability compared to simple aliphatic nitriles [1].
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.
-
Combustion Hazards: Thermal decomposition releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) [2].
Waste Segregation Protocol
The most critical operational error in handling chlorinated aromatics is improper segregation. Mixing halogenated waste with non-halogenated solvents significantly increases disposal costs and violates EPA/RCRA compliance standards regarding incineration parameters.
The "Halogen Rule"
Because this compound contains chlorine, it must be classified as Halogenated Waste .
-
Non-Halogenated Stream: < 1,000 ppm halogen content (typically).
-
Halogenated Stream: Any waste containing significant chlorine, bromine, or fluorine.[3]
Why this matters: Incinerators for non-halogenated waste are not equipped with the necessary acid gas scrubbers to neutralize the HCl formed when this compound burns. Sending this to the wrong stream can damage facility infrastructure and lead to regulatory fines.
Chemical Compatibility Matrix
| Incompatible Class | Risk Mechanism | Action |
| Strong Acids | Potential hydrolysis of nitrile to amide/acid; risk of HCN evolution (low but non-zero). | SEGREGATE: Never add to acid waste streams. |
| Strong Oxidizers | Exothermic reaction; fire hazard. | SEGREGATE: Keep away from nitrates, perchlorates, and peroxides. |
| Reducing Agents | Potential reduction of the ketone or nitrile. | SEGREGATE: Store separately. |
Step-by-Step Disposal Workflow
This protocol ensures "cradle-to-grave" compliance, tracking the waste from the laboratory bench to the final disposal facility.
Phase 1: Preparation & Packaging
-
Container Selection: Use a chemically resistant container, preferably HDPE (High-Density Polyethylene) or Amber Glass with a Teflon-lined screw cap. Avoid metal containers due to potential corrosion from hydrolysis products.
-
State Segregation:
-
Solid Waste: If the compound is in pure powder form, place it in a wide-mouth jar labeled "Solid Halogenated Waste."
-
Liquid Waste: If dissolved in a solvent (e.g., DCM, Chloroform), pour into the "Liquid Halogenated Waste" carboy.
-
Note: If dissolved in a non-halogenated solvent (e.g., Acetone), the entire mixture must now be treated as Halogenated Waste .[4]
-
Phase 2: Labeling
Affix a hazardous waste tag immediately upon the first addition of waste. The label must contain:
-
Full Chemical Name: 2-(3-Chlorophenyl)-3-oxobutanenitrile.[5]
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
-
Constituents: List the solvent % if in solution (e.g., "1% Compound in 99% Dichloromethane").
Phase 3: Storage
-
Store in a Satellite Accumulation Area (SAA) .
-
Ensure secondary containment (tray) is present to capture spills.
-
Keep container closed at all times except when adding waste.
Phase 4: Hand-off
-
Request pickup from your institution's EHS (Environmental Health & Safety) or contracted waste hauler.
-
Disposal Method: The standard industry method is High-Temperature Incineration at a permitted facility capable of handling halogenated organics (RCRA Code: D001/Ignitable, D003/Reactive depending on specific mixtures, though typically regulated as hazardous chemical waste) [3].
Visualized Workflows
Disposal Decision Tree
This logic flow ensures the compound enters the correct waste stream.
Figure 1: Decision tree for segregating 2-(3-Chlorophenyl)-3-oxobutanenitrile waste. Note that mixtures with non-halogenated solvents default to the halogenated stream.[4]
Emergency Spill Response
In the event of a benchtop spill, follow this containment logic.
Figure 2: Immediate response workflow for minor laboratory spills.
Regulatory & Safety References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217349, 2-(3-Chlorophenyl)-3-oxobutanenitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
Sources
- 1. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. recycleengineering.com [recycleengineering.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. 2-(3-Chlorophenyl)-3-oxobutanenitrile | C10H8ClNO | CID 12413534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: 2-(3-Chlorophenyl)-3-oxobutanenitrile
Executive Summary
Treat as: Toxic Solid & Severe Irritant.
2-(3-Chlorophenyl)-3-oxobutanenitrile is a
Core Hazard: The primary risks are inhalation of dust and dermal absorption . As a nitrile derivative, metabolic liberation of cyanide is a theoretical risk, though less acute than simple aliphatic nitriles. However, the presence of the chlorinated aromatic ring increases lipophilicity, enhancing skin permeation.
Chemical Profile & Hazard Identification
| Property | Description |
| Chemical Name | 2-(3-Chlorophenyl)-3-oxobutanenitrile |
| Structure | |
| Physical State | Solid (Powder/Crystalline); likely off-white to pale yellow |
| Analogue CAS | 5219-07-8 (4-chloro isomer used for hazard proxy) |
| Precursor Hazard | Derived from 3-Chlorophenylacetonitrile (Acute Tox. 3 - Toxic) |
| GHS Classification | Warning / Danger (Scale dependent)[1][2][3]• H302/H301: Harmful/Toxic if swallowed[2][3][4]• H312: Harmful in contact with skin[1][2][3]• H319: Causes serious eye irritation[1][2][3][4]• H335: May cause respiratory irritation |
Critical Note: Commercial samples may contain trace amounts of the starting material, 3-chlorophenylacetonitrile , which is significantly more toxic (LD50 ~50 mg/kg). Handle all unpurified intermediates as if they carry the precursor's hazard profile.
Risk Assessment & PPE Matrix
The selection of PPE is dictated by the quantity handled and the potential for aerosolization .
PPE Selection Logic (Graphviz Diagram)
Figure 1: Decision logic for selecting PPE based on operational scale and engineering controls.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Respiratory | N95 (Minimum) ; P100 or PAPR for >10g handling. | Solid powders aerosolize easily during weighing. N95 filters 95% of particulates; P100 filters 99.97%. |
| Hand Protection | Double Nitrile (0.11mm min) or Silver Shield™ (Laminate). | Chlorinated aromatics can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. Laminate is required for prolonged solvent work. |
| Eye Protection | Chemical Goggles (Indirect Vent). | Safety glasses do not seal against airborne dust. Goggles prevent ocular absorption. |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeves . | Disposable sleeves cover the wrist gap between glove and coat, a common exposure point. |
Operational Handling Protocols
A. Receiving & Storage[4][5]
-
Inspect: Upon receipt, inspect the secondary containment. If the inner bottle is coated in dust, wipe it down with a damp paper towel (solvent-wet) inside a fume hood before storage.
-
Store: Keep in a cool, dry place, strictly separated from acids (risk of HCN formation) and oxidizers .
-
Label: Affix a "TOXIC" auxiliary label if the vendor label is insufficient.
B. Weighing & Transfer (The High-Risk Step)
Static electricity can cause this powder to "jump" or disperse unexpectedly.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before use.
-
Technique:
-
Place the receiving vessel (flask) inside the hood.
-
Use a disposable funnel.
-
Do not dump powder. Tap the weighing boat gently to slide the solid into the flask.
-
Immediate Solubilization: Add the reaction solvent to the solid immediately to suppress dust.
-
C. Reaction Monitoring
-
Closed System: Run reactions under an inert atmosphere (Nitrogen/Argon) to prevent moisture ingress and contain vapors.
-
Sampling: Do not remove the stopper to sample. Use a septum and syringe to withdraw aliquots for TLC/HPLC.
Emergency Response & Spill Cleanup
Pre-requisite: Ensure a Cyanide Antidote Kit is available on-site if site policy mandates it for nitrile handling, though standard supportive care is often sufficient for beta-keto nitriles unless ingested in large quantities.
Spill Cleanup Workflow (Graphviz Diagram)
Figure 2: Step-by-step workflow for managing a solid spill of 2-(3-Chlorophenyl)-3-oxobutanenitrile.
Specific Spill Steps[4]
-
Wet Method: Do not dry sweep. This generates toxic dust.
-
Cover: Gently cover the powder with paper towels dampened with water or a compatible solvent (e.g., Ethanol).
-
Scoop: Scoop up the wet mass and place it into a wide-mouth hazardous waste jar.
-
Decon: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes residual nitrile/cyanide groups, reducing toxicity.
-
Final Wash: Rinse with water and soap.[4]
Disposal & Decontamination
| Waste Stream | Method |
| Solid Waste | Pack in a sealed container labeled "Toxic Solid - Nitrile Derivative." Ship for professional incineration. |
| Liquid Waste (Mother Liquor) | Segregate into "Halogenated Organic Waste." Do not mix with acids. |
| Contaminated PPE | Gloves and paper towels from cleanup must be disposed of as hazardous solid waste, not regular trash. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 211145, (4-Chlorophenyl)acetonitrile. Retrieved from [Link] (Proxy for hazard classification).
-
European Chemicals Agency (ECHA). C&L Inventory: 3-oxo-2-phenylbutyronitrile. Retrieved from [Link].
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. 29 CFR 1910.1000. Retrieved from [Link].
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
